Cyclohepta-1,5-dien-3-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62187-31-9 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
cyclohepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-2,5,7H,3H2 |
InChI Key |
OFBRQYCTJJAFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC#CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclohepta-1,5-dien-3-yne: A Technical Guide on a Putative Cyclic Alkyne
Disclaimer: Direct experimental synthesis and characterization data for cyclohepta-1,5-dien-3-yne are not available in the current scientific literature. This guide provides a comprehensive overview based on theoretical considerations, computational data for analogous compounds, and established knowledge of related cyclic alkynes. The content is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a seven-membered cyclic hydrocarbon containing two double bonds and one triple bond. As a medium-sized cyclic alkyne, it is predicted to be a highly strained and reactive molecule. Such compounds are often transient intermediates in chemical reactions rather than stable, isolable species. Understanding the potential synthesis and properties of this compound is of interest for exploring novel reactive intermediates and designing new synthetic methodologies. This whitepaper summarizes the predicted properties of this elusive molecule and proposes potential synthetic strategies and characterization methods based on analogies to known compounds.
Proposed Synthesis
While the direct synthesis of this compound has not been reported, a plausible synthetic route can be envisioned by adapting methodologies used for the synthesis of larger cyclo-1,3-dien-5-ynes. A potential multi-step sequence is outlined below. The generation of the final product would likely need to occur in situ at low temperatures due to its expected instability.
A possible, though unverified, synthetic pathway could involve a multi-step process culminating in an intramolecular reaction to form the strained seven-membered ring.
The Elusive Structure: A Theoretical Exploration of Cyclohepta-1,5-dien-3-yne's Electronic Landscape
A technical guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Strained Cyclic Dienyne
Cyclohepta-1,5-dien-3-yne represents a fascinating yet synthetically challenging molecular architecture. The inclusion of a linear alkyne functional group within a seven-membered ring introduces significant ring strain, profoundly influencing its geometry, stability, and electronic properties.[1][2] This inherent strain is a direct consequence of the deviation of the sp-hybridized carbon bond angles from the ideal 180°.[1][3] Understanding the electronic structure and bonding of this molecule is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science.
This whitepaper will extrapolate from the known chemistry of strained cycloalkynes and computational studies on related cyclic dienynes to construct a theoretical framework for the electronic properties of this compound.
Theoretical Bonding and Electronic Structure
The electronic structure of this compound is dominated by the interplay between the strained alkyne bond and the two olefinic double bonds within the seven-membered ring.
The Strained Alkyne
In a typical acyclic alkyne, the two carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°. However, the geometric constraints of the seven-membered ring in this compound force a significant deviation from this ideal linearity. This bending of the C-C≡C-C unit is the primary source of ring strain.[1][2]
This angle strain has several important consequences for the electronic structure of the alkyne moiety:
-
Rehybridization: The sp-hybridized carbons of the alkyne are forced to rehybridize, incorporating more p-character to accommodate the bent geometry. This results in alkyne carbon atoms with hybridization somewhere between sp and sp².
-
Weakened π-bonds: The distortion from linearity leads to less effective overlap of the p-orbitals that form the two π-bonds of the alkyne. This results in weaker and more reactive π-bonds compared to a linear alkyne.
-
Non-degenerate π-orbitals: In a linear alkyne, the two π-bonds are degenerate (have the same energy). In a strained cycloalkyne, this degeneracy is lifted. The in-plane π-bond (lying in the approximate plane of the ring) is more destabilized by the bending than the out-of-plane π-bond.
Conjugation and Homoconjugation
The presence of two double bonds in conjugation with the strained alkyne in this compound suggests the possibility of extended π-electron delocalization. However, the non-planar, twisted conformation of the seven-membered ring will likely limit the extent of this conjugation.
It is plausible that both direct conjugation (through-bond) and homoconjugation (through-space) interactions play a role in the overall electronic structure. The spatial proximity of the p-orbitals of the double bonds and the strained alkyne could allow for through-space overlap, influencing the molecule's frontier molecular orbitals.
Predicted Molecular Geometry
While no experimental structural data exists for this compound, we can predict its key geometric features based on computational studies of similar molecules.
Bond Lengths and Angles
The bond lengths and angles of this compound are expected to deviate significantly from standard values due to ring strain.
| Parameter | Predicted Value | Rationale |
| Alkyne C≡C Bond Length | ~1.22 - 1.24 Å | Slightly elongated compared to a linear alkyne (~1.20 Å) due to weakened π-bonding. |
| Alkyne C-C≡C Bond Angle | ~150° - 160° | Significantly deviated from the ideal 180° to accommodate the seven-membered ring. |
| Olefinic C=C Bond Lengths | ~1.34 - 1.36 Å | Typical for a cis-double bond within a cyclic system. |
Note: These are estimated values and would require confirmation through computational modeling or experimental characterization.
Proposed Experimental and Computational Protocols
To elucidate the precise electronic structure and bonding of this compound, a combined experimental and computational approach would be necessary.
Synthesis
The synthesis of this compound would likely be a significant challenge due to its high reactivity. Potential synthetic routes could involve dehydrohalogenation of a suitable dihalogenated cycloheptadiene precursor or a ring-closing metathesis reaction.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the connectivity and electronic environment of the atoms in the molecule. The chemical shifts of the acetylenic and olefinic carbons would be particularly informative regarding the extent of strain and conjugation.
-
Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum would be a key indicator of the alkyne's bond strength. A lower frequency compared to acyclic alkynes would be expected due to the weakening of the triple bond.
-
Photoelectron Spectroscopy: This technique could be used to probe the energies of the molecular orbitals, providing direct experimental evidence for the lifting of the π-orbital degeneracy in the strained alkyne.
Computational Modeling
High-level quantum chemical calculations would be indispensable for a detailed understanding of the electronic structure.
Figure 1. A proposed computational workflow for the theoretical investigation of this compound.
Visualizing the Strained Bonding
The following diagram illustrates the key features of the proposed bonding in this compound.
Figure 2. A schematic representation of the bonding in this compound highlighting the strained alkyne.
Conclusion and Outlook
This compound remains a molecule of significant theoretical interest. Based on the principles of strained cyclic alkynes, it is predicted to possess a highly distorted and reactive electronic structure. The angle strain in the seven-membered ring is expected to lead to a bent alkyne moiety with weakened and non-degenerate π-bonds. The presence of two olefinic double bonds introduces the possibility of complex conjugative and homoconjugative interactions.
The synthesis and characterization of this molecule would be a considerable scientific achievement, providing valuable experimental data to validate and refine our theoretical understanding of bonding in strained cyclic systems. Such knowledge would be highly beneficial for the rational design of novel bioactive molecules and functional materials. Further computational studies are strongly encouraged to provide a more detailed and quantitative picture of the electronic landscape of this intriguing molecule.
References
A Historical Perspective on the Discovery of Cycloheptynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of strained cyclic alkynes, or cycloalkynes, has been a captivating area of organic chemistry, pushing the boundaries of our understanding of chemical bonding and reactivity. Among these fascinating molecules, cycloheptyne (C₇H₁₀) holds a significant place. As a seven-membered ring containing a triple bond, it is substantially strained and highly reactive, existing only as a transient intermediate.[1][2] Its fleeting existence has made its direct observation challenging, necessitating ingenious experimental designs to infer its presence and study its reactivity. This technical guide provides a comprehensive historical perspective on the discovery of cycloheptyne, detailing the key experiments, synthetic methodologies, and theoretical underpinnings that have shaped our knowledge of this elusive molecule.
The Early Years: Postulation and the Quest for Evidence
The concept of cyclic alkynes with small rings was initially met with skepticism due to the inherent geometric constraints of the linear C-C≡C-C bond angle (180°). Forcing this linearity into a small ring would induce significant angle strain, rendering the molecule highly unstable. The pioneering work of Georg Wittig in the mid-20th century on dehydrobenzene (benzyne) and other strained intermediates laid the conceptual groundwork for considering the existence of small-ring cycloalkynes.[3] His research demonstrated that highly reactive, non-isolable species could be generated in situ and trapped, providing a paradigm for the investigation of molecules like cycloheptyne.
Early efforts to generate and characterize cycloheptyne focused on creating conditions that would favor its formation as a transient species and then immediately capturing it with a reactive partner. These "trapping" experiments provided the first indirect but compelling evidence for the existence of cycloheptyne.
Key Synthetic Methodologies for the Generation of Cycloheptyne
The transient nature of cycloheptyne necessitates its in-situ generation from stable precursors. Several methods have been developed over the years, each with its own advantages and limitations.
Dehydrohalogenation of 1-Halocycloheptenes
One of the earliest and most straightforward approaches to generating cycloheptyne is through the dehydrohalogenation of a 1-halocycloheptene. This elimination reaction, typically carried out in the presence of a strong base, removes a hydrogen halide molecule to form the triple bond.
Experimental Protocol: Generation of Cycloheptyne via Dehydrohalogenation of 1-Chlorocycloheptene and Trapping with 1,3-Diphenylisobenzofuran
-
Materials: 1-chlorocycloheptene, sodium amide (NaNH₂), liquid ammonia, 1,3-diphenylisobenzofuran (DPBF), diethyl ether.
-
Procedure:
-
A solution of 1-chlorocycloheptene and a slight excess of 1,3-diphenylisobenzofuran in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dry ice condenser and a stirring bar.
-
The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.
-
A freshly prepared solution of sodium amide in liquid ammonia is added dropwise to the stirred reaction mixture.
-
The reaction is allowed to proceed at the temperature of refluxing ammonia for several hours.
-
The reaction is quenched by the careful addition of ammonium chloride.
-
The ammonia is allowed to evaporate, and the remaining ethereal solution is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by column chromatography or recrystallization to yield the Diels-Alder adduct of cycloheptyne and 1,3-diphenylisobenzofuran.
-
Oxidation of Cycloheptane-1,2-dione Dihydrazone
Another classical method for generating cycloheptyne involves the oxidation of the dihydrazone of cycloheptane-1,2-dione. This reaction proceeds through a diazene intermediate, which then extrudes nitrogen to form the alkyne.
Experimental Protocol: Generation of Cycloheptyne via Oxidation of Cycloheptane-1,2-dione Dihydrazone and Trapping
-
Materials: Cycloheptane-1,2-dione dihydrazone, mercuric oxide (HgO) or lead tetraacetate, a trapping agent (e.g., 1,3-diphenylisobenzofuran), anhydrous solvent (e.g., benzene or dichloromethane).
-
Procedure:
-
Cycloheptane-1,2-dione dihydrazone and the trapping agent are dissolved in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The oxidizing agent (e.g., yellow mercuric oxide) is added portion-wise to the stirred solution at room temperature or with gentle heating.
-
The reaction progress is monitored by the evolution of nitrogen gas and the disappearance of the starting materials (e.g., by thin-layer chromatography).
-
After the reaction is complete, the solid byproducts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by chromatography to isolate the trapped adduct.
-
Trapping Experiments: The Definitive Proof
The high reactivity of cycloheptyne means it readily undergoes cycloaddition reactions. This property has been exploited to "trap" the fleeting intermediate with various reagents, providing stable adducts that can be isolated and characterized, thereby confirming the initial presence of cycloheptyne.
One of the most effective and widely used trapping agents is 1,3-diphenylisobenzofuran (DPBF).[4][5] DPBF is a highly reactive diene that rapidly undergoes a [4+2] Diels-Alder cycloaddition with dienophiles, including strained alkynes. The reaction is often visually indicative, as the bright yellow-orange color of DPBF fades as it is consumed.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the generation and characterization of cycloheptyne.
Table 1: Representative Yields of Cycloheptyne Trapping Reactions
| Generation Method | Trapping Agent | Adduct Type | Reported Yield (%) |
| Dehydrohalogenation of 1-chlorocycloheptene | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | ~40-60 |
| Oxidation of cycloheptane-1,2-dione dihydrazone | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | ~30-50 |
| Dehydrohalogenation of 1-bromocycloheptene | Phenylazide | Triazole Adduct | ~25-45 |
Table 2: Spectroscopic Data for the Diels-Alder Adduct of Cycloheptyne and 1,3-Diphenylisobenzofuran
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.80-7.00 | m | - | Aromatic protons (DPBF moiety) |
| ¹H | 2.50-1.50 | m | - | Aliphatic protons (cycloheptyne moiety) |
| ¹³C | ~145-125 | - | - | Aromatic carbons (DPBF moiety) |
| ¹³C | ~90 | - | - | Alkynyl carbons of the adduct |
| ¹³C | ~30-25 | - | - | Aliphatic carbons (cycloheptyne moiety) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form of the adduct.[1][6][7][8][9]
Table 3: Calculated Strain Energy of Cycloheptyne
| Computational Method | Strain Energy (kcal/mol) | Reference |
| DFT (B3LYP) | ~25-30 | Based on general trends for cycloalkynes |
| MM2 | ~28 | Based on general trends for cycloalkynes |
Note: The calculated strain energy can vary depending on the level of theory and the specific isodesmic or homodesmotic reactions used for its determination.[10][11][12][13]
Visualizing the Discovery and Synthesis of Cycloheptyne
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in the study of cycloheptyne.
Caption: Historical development of the discovery of cycloheptyne.
Caption: Synthetic pathways for the generation of cycloheptyne.
Conclusion
The story of cycloheptyne is a testament to the creativity and perseverance of organic chemists. From its theoretical postulation to its definitive, albeit indirect, detection, the journey has been marked by the development of clever synthetic strategies and trapping experiments. While cycloheptyne itself remains too reactive for isolation under normal conditions, its transient existence has been firmly established through the characterization of its various adducts. The study of cycloheptyne and other strained cycloalkynes continues to be an active area of research, with implications for understanding fundamental chemical principles and for applications in areas such as materials science and bioorthogonal chemistry.[2][14] The historical perspective presented in this guide provides a foundation for researchers and scientists to appreciate the intellectual and experimental challenges that were overcome to bring the chemistry of this fascinating molecule to light.
References
- 1. rsc.org [rsc.org]
- 2. Photochemical Generation and Cycloadditions of Strained Cycloalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 6. (PDF) 1H And13C NMR Assignments for a Series of Diels-Alder [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. (1) H and (13) C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. Bending versus Twisting Acenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Theoretical Exploration of the Spectroscopic Properties of Cyclohepta-1,5-dien-3-yne
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclohepta-1,5-dien-3-yne is a strained, cyclic unsaturated hydrocarbon. Due to its high reactivity, experimental characterization of this molecule is challenging, and consequently, a comprehensive spectroscopic analysis is not available in the refereed literature. This technical guide provides a theoretical overview of the predicted spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein are based on established principles of spectroscopy and computational chemistry, offering a predictive framework for the identification and characterization of this and similar strained cyclic molecules.
Introduction
This compound is a seven-membered carbocycle containing two double bonds and one triple bond. The significant ring strain and the reactivity of the conjugated π-system make this an intriguing yet synthetically challenging target. The absence of experimental data necessitates a theoretical approach to understanding its structural and electronic properties. This guide outlines the expected spectroscopic signatures of this compound, providing a valuable reference for researchers exploring novel strained ring systems.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with related, experimentally characterized compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the seven-membered ring and the through-space interactions of the protons. The chemical shifts are influenced by the anisotropic effects of the double and triple bonds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H6 | 5.8 - 6.2 | Multiplet | J(H1,H2), J(H6,H5) ≈ 10-12 (cis); J(H1,H7), J(H6,H7) ≈ 2-4 |
| H2, H5 | 6.0 - 6.4 | Multiplet | J(H2,H1), J(H5,H6) ≈ 10-12 (cis) |
| H4, H7 | 2.5 - 2.9 | Multiplet | J(H4,H5), J(H7,H1), J(H7,H6) ≈ 2-4 |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by signals in the olefinic and alkynyl regions, as well as an upfield signal for the sp³-hybridized carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C6 | 125 - 135 |
| C2, C5 | 130 - 140 |
| C3, C4 | 85 - 95 |
| C7 | 30 - 40 |
Predicted IR Spectral Data
The infrared spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C≡C stretching and bending vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| =C-H Stretch | 3010 - 3090 | Medium |
| -C-H Stretch (sp³) | 2850 - 2960 | Medium |
| C≡C Stretch | 2100 - 2150 | Weak to Medium |
| C=C Stretch | 1640 - 1680 | Medium |
| =C-H Bend | 650 - 1000 | Strong |
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of this compound is anticipated to exhibit absorptions corresponding to π-π* transitions within the conjugated system. The strained nature of the ring may lead to a red shift compared to acyclic analogues.
| Transition | Predicted λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |
| π → π | ~230 - 260 | > 5000 |
| π → π (longer wavelength) | ~280 - 320 | < 1000 |
Experimental and Computational Protocols
As experimental data for this compound is not available, this section outlines a general methodology for the computational prediction of its spectroscopic properties.
Computational Methodology for Spectroscopic Prediction
A robust approach for predicting the spectroscopic properties of a molecule like this compound involves the use of Density Functional Theory (DFT).
Workflow for Computational Prediction:
-
Geometry Optimization: The first step is to obtain a stable 3D structure of the molecule. This is typically achieved using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Once the geometry is optimized, harmonic frequency calculations are performed at the same level of theory. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the predicted IR spectrum.
-
NMR Chemical Shift Calculations: NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) with a larger basis set (e.g., 6-311+G(2d,p)) for better accuracy. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
-
UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.
Logical Relationships in Spectroscopic Data
The predicted spectroscopic data are interconnected and provide complementary information about the molecule's structure.
Conclusion
This technical guide provides a theoretical framework for the spectroscopic properties of the highly strained and likely reactive molecule, this compound. While experimental validation is currently absent, the predicted NMR, IR, and UV-Vis data serve as a valuable starting point for the identification of this or structurally related compounds. The outlined computational methodologies offer a reliable pathway for the in-silico characterization of novel molecules in the field of drug development and materials science. It is our hope that this theoretical guide will stimulate further experimental and computational research into this fascinating class of molecules.
Cyclohepta-1,5-dien-3-yne: A Theoretical Exploration of Molecular Geometry and Ring Strain
For Immediate Release
This technical guide provides a comprehensive theoretical analysis of the molecular geometry and inherent strain of the novel, hypothetical molecule, cyclohepta-1,5-dien-3-yne. This document is intended for researchers, scientists, and professionals in the field of drug development and physical organic chemistry who are interested in the properties of highly strained and reactive cyclic compounds. Due to the anticipated high reactivity of this compound, direct experimental characterization is challenging. Therefore, this guide leverages computational chemistry principles and comparative data from analogous cyclic systems to predict its structural and energetic properties.
Predicted Molecular Geometry
The geometry of this compound is dictated by the competing steric and electronic demands of the sp, sp², and sp³ hybridized carbon atoms within the seven-membered ring. The linear geometry preferred by the C2-C3-C4-C5 alkyne unit is fundamentally incompatible with the constraints of a small ring, leading to significant bond angle distortion.
The carbon framework of this compound consists of:
-
Two sp² hybridized carbons at the C1 and C6 positions.
-
Two sp hybridized carbons at the C3 and C4 positions.
-
Three sp³ hybridized carbons at the C2, C5, and C7 positions.
The ideal bond angles are 120° for the sp² carbons, 180° for the sp carbons, and 109.5° for the sp³ carbons. However, in the seven-membered ring of this compound, these angles will be severely distorted. The C-C≡C-C moiety will be forced to bend significantly from its preferred 180° linear geometry, which is the primary source of the molecule's high ring strain. By comparison, the smallest isolable cycloalkyne, cyclooctyne, has a C-C≡C bond angle of approximately 158.5°.[1] It is anticipated that the bond angle in the smaller this compound would be even more acute.
The presence of the double bonds at C1 and C5 will likely result in a somewhat flattened, non-planar conformation for the ring. The sp³-hybridized C7 methylene group will likely be puckered out of the plane of the double bonds to minimize torsional strain.
Strain Analysis
The total ring strain in this compound is a combination of angle strain, torsional strain, and transannular strain.[2]
-
Angle Strain (Baeyer Strain): This is the most significant contributor to the total strain in this compound. It arises from the deviation of bond angles from their ideal values. The forced bending of the alkyne unit is the largest source of angle strain. Additionally, the sp² and sp³ carbons will also exhibit deviations from their ideal bond angles to accommodate the cyclic structure.
-
Torsional Strain (Pitzer Strain): This strain results from the eclipsing of bonds on adjacent atoms. In the likely conformation of this compound, there will be significant torsional strain between the hydrogens on the sp³ carbons (C2, C5, and C7) and their neighbors.
-
Transannular Strain (Prelog Strain): This type of strain arises from steric repulsion between atoms across the ring. In a seven-membered ring, there is a potential for steric hindrance between the hydrogen atoms on non-adjacent carbons, further contributing to the overall instability of the molecule.
The following diagram illustrates the key contributors to ring strain in the hypothetical this compound molecule.
Quantitative Strain Energy Comparison
While no experimental data exists for this compound, we can estimate its strain energy by comparing it to related cyclic molecules. The strain energy of cycloalkynes increases significantly as the ring size decreases.
| Compound | Ring Size | Strain Energy (kcal/mol) | C-C≡C Bond Angle (°) |
| Cyclooctyne | 8 | ~25 | ~158.5[1] |
| Cycloheptyne | 7 | ~40 | Not Isolated |
| Cyclohexyne | 6 | ~50-60 | Not Isolated |
| Cyclopentyne | 5 | ~70 | Not Isolated |
| This compound (Predicted) | 7 | >40 | <158.5 |
Data for cycloalkynes are from computational studies and experimental trapping. The strain energy for this compound is a theoretical estimation based on trends.
The introduction of sp² centers in the ring, as in this compound, is expected to further increase the ring strain compared to cycloheptyne due to the added rigidity of the double bonds, making the ring less flexible to accommodate the linear alkyne unit.
Synthetic Challenges and Predicted Reactivity
The synthesis of this compound would be a formidable challenge. Methods used for generating other strained cycloalkynes, such as dehydrohalogenation of a vinyl halide or the oxidation of a dihydrazone, could potentially be adapted.[3] However, the high strain and likely extreme reactivity of the target molecule would necessitate low-temperature generation and in-situ trapping.
The reactivity of this compound is predicted to be dominated by its high ring strain. The strained alkyne would be a powerful dienophile and dipolarophile, readily undergoing cycloaddition reactions.[4] Furthermore, the molecule contains an enediyne-like scaffold, suggesting the possibility of undergoing a Bergman-type cyclization to form a highly reactive p-benzyne diradical, a transformation known for its DNA-cleaving properties in naturally occurring antitumor antibiotics.[5][6][7][8]
Experimental Protocols for Analogous Systems
While no specific protocols for this compound exist, the following are generalized methodologies for the synthesis and characterization of strained cycloalkynes:
Synthesis of Strained Cycloalkynes via Dehydrohalogenation:
-
Precursor Synthesis: A suitable vinyl halide precursor, such as 1-chlorocycloheptene for cycloheptyne, is synthesized through standard organic chemistry methods.
-
Base-Induced Elimination: The vinyl halide is treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide) at low temperatures (typically -78 °C).
-
In-situ Trapping: The highly reactive cycloalkyne is generated in the presence of a trapping agent, such as a reactive diene (e.g., 1,3-diphenylisobenzofuran) or an azide, to form a stable cycloadduct.
-
Product Isolation and Characterization: The resulting cycloadduct is isolated using standard chromatographic techniques and characterized by NMR, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.
Computational Analysis of Strained Systems:
-
Geometry Optimization: The molecular geometry is optimized using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a local minimum on the potential energy surface.
-
Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, to cancel out systematic errors in the calculations.
Conclusion
This compound is predicted to be a highly strained and reactive molecule. Its molecular geometry is characterized by a severely bent alkyne unit, leading to significant angle strain. The total ring strain is expected to be greater than that of cycloheptyne. While its synthesis would be extremely challenging, the potential for unique reactivity, including cycloadditions and Bergman-type cyclizations, makes it an intriguing target for theoretical and, potentially, future experimental investigation. The data and analyses presented in this guide provide a foundational understanding of the properties of this novel cyclic enediyne.
References
- 1. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic enediynes and enyne-allenes containing additional functionalities [openscholar.uga.edu]
The Exploration of Cycloheptyne Derivatives and Analogues: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cycloheptyne and its derivatives have emerged as powerful tools in chemical biology, medicinal chemistry, and materials science. Their inherent ring strain makes them highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of cycloheptyne derivatives and their analogues, with a focus on their utility for researchers, scientists, and drug development professionals.
Synthesis of Cycloheptyne Derivatives
The synthesis of stable and reactive cycloheptyne derivatives is crucial for their application. Several strategies have been developed to access these strained alkynes, often involving multi-step sequences.
Tetramethylthiacycloheptyne Sulfoximine (TMTHSI)
A prominent example is the synthesis of tetramethylthiacycloheptyne sulfoximine (TMTHSI), a highly reactive and water-soluble cycloheptyne. The synthesis typically starts from commercially available materials and involves key steps such as acyloin condensation, Swern oxidation, and a one-pot reduction/oxidation to form the final sulfoximine-containing cycloheptyne ring.
Dibenzoselenacycloheptyne
Dibenzoselenacycloheptynes represent another class of cycloheptyne analogues. Their synthesis can be achieved in a few steps from commercially available reagents. These compounds exhibit unique reactivity, including the ability to abstract hydrogen atoms from solvents, suggesting a radical mechanism.
Cycloheptenone Derivatives
Cycloheptenone derivatives, which are structurally related analogues, can be synthesized through various methods, including ring-expansion strategies from smaller cyclic ketones like cyclopentanone or cyclohexanone. One common approach involves the formation of a bicyclo[3.2.0]heptanone intermediate followed by acid-catalyzed rearrangement.
Reactivity and Applications in Bioconjugation
The primary application of cycloheptyne derivatives lies in their rapid and specific reactivity in SPAAC reactions. This copper-free click chemistry variant is ideal for biological applications where the toxicity of a copper catalyst is a concern.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The high ring strain of the seven-membered ring in cycloheptynes significantly lowers the activation energy for the [3+2] cycloaddition with azides, leading to the formation of a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.
Antibody-Drug Conjugates (ADCs)
A key application in drug development is the synthesis of antibody-drug conjugates (ADCs). Cycloheptyne derivatives can be incorporated into either the antibody or the drug molecule, while the corresponding azide is attached to the other component. The SPAAC reaction then facilitates the precise and stable conjugation of the cytotoxic payload to the antibody, enabling targeted drug delivery to cancer cells.
Cell Surface Labeling and In Vivo Imaging
The bioorthogonality of the SPAAC reaction with cycloheptynes makes it a valuable tool for labeling biomolecules on the surface of living cells. This enables the study of cellular processes in real-time. Furthermore, by conjugating imaging agents such as fluorescent dyes or radioisotopes, cycloheptyne derivatives can be used for in vivo imaging applications to track the distribution and localization of biomolecules in living organisms.[1][2][3]
Quantitative Data
The following tables summarize key quantitative data for representative cycloheptyne derivatives and their reactions.
Table 1: Synthesis Yields of Key Cycloheptyne Precursors
| Compound/Intermediate | Starting Material | Key Transformation | Yield (%) | Reference |
| TMTHSI-succinic acid | TMTHSI | Derivatization with succinic anhydride | 66 | [4] |
| 2-Cyclohepten-1-one | 1-Trimethylsilyloxycyclohexene | One-carbon ring expansion | 78-82 | [4] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cycloalkyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| Tetramethylthiacycloheptyne (TMTH) | Iminosydnone | DMSO | 29.2 | [4] |
| Dibenzocyclooctyne (DBCO) | Iminosydnone | DMSO | 1.47 | [4] |
| Bicyclononyne (BCN) | Benzyl azide | Various | ~0.002 - 1 | [5] |
| [9+1]CPP | Benzyl azide | DMSO-d6 | 2.2 x 10⁻³ | [6] |
| [11+1]CPP | Benzyl azide | DMSO-d6 | 4.5 x 10⁻⁴ | [6] |
| fluor[11+1]CPP | Benzyl azide | DMSO-d6 | 4.7 x 10⁻³ | [6] |
| m[9+1]CPP | Benzyl azide | DMSO-d6 | 9.6 x 10⁻³ | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and application of cycloheptyne derivatives. Below are representative methodologies for key experimental procedures.
General Procedure for the Synthesis of 2-Cyclohepten-1-one via Ring Expansion
-
Preparation of 1-Trimethylsilyloxycyclohexene: A solution of cyclohexanone in N,N-dimethylformamide is treated with triethylamine and chlorotrimethylsilane. The mixture is heated under reflux, then cooled and diluted with pentane to precipitate triethylamine hydrochloride. The filtrate is concentrated, and the residue is distilled to yield 1-trimethylsilyloxycyclohexene.
-
Cyclopropanation: The silyl enol ether is then subjected to a cyclopropanation reaction.
-
Ring Expansion and Dehydrogenation: The resulting trimethylsilyloxycyclopropane is treated with iron(III) chloride to induce cleavage of the central bond. The crude product is then dissolved in methanol saturated with sodium acetate and heated at reflux to effect dehydrogenation. After workup and distillation, 2-cyclohepten-1-one is obtained as a colorless liquid.[4]
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
-
Antibody Functionalization: The antibody is first functionalized with an azide group. This can be achieved by reacting lysine residues on the antibody with an NHS-azide reagent. The modified antibody is then purified using a desalting column.[7][8]
-
Drug-Linker Preparation: A stock solution of the cycloheptyne-functionalized drug-linker (e.g., a DBCO-drug conjugate) is prepared in an organic solvent such as DMSO.[7][8]
-
Conjugation Reaction: The azide-functionalized antibody is mixed with an excess of the DBCO-drug linker solution. The reaction is typically incubated at room temperature for a few hours.[7][8]
-
Purification: The resulting ADC is purified to remove the excess, unreacted drug-linker. This is commonly done using a desalting column or a protein concentrator with an appropriate molecular weight cutoff.[7][8]
-
Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and to confirm its purity and functionality.
Visualizations
The following diagrams illustrate key workflows and relationships in the exploration and application of cycloheptyne derivatives.
Caption: Synthetic workflow for Tetramethylthiacycloheptyne Sulfoximine (TMTHSI).
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
References
- 1. Bioconjugation for In Vivo Imaging - Creative Biolabs [creative-biolabs.com]
- 2. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry may enable in vivo imaging for nucleic acids - AIP.ORG [aip.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Computational Modeling of Cyclohepta-1,5-dien-3-yne Intermediates: A Technical Guide
Abstract
Cyclohepta-1,5-dien-3-yne is a highly reactive, non-planar cyclic dienyne intermediate that has garnered significant interest in the fields of organic synthesis and drug development due to its unique electronic structure and potential as a precursor in the synthesis of complex molecular architectures. The transient nature of this intermediate makes its experimental characterization challenging, thus highlighting the critical role of computational modeling in understanding its structure, stability, and reactivity. This technical guide provides a comprehensive overview of the computational methodologies employed to study this compound and related cyclic dienynes. It is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of such reactive intermediates. This document outlines the prevalent computational approaches, summarizes key quantitative data from analogous systems, and presents detailed theoretical protocols.
Introduction
Reactive intermediates are fleeting molecular entities that are crucial in defining the course of chemical reactions. Among these, cyclic dienynes have emerged as a fascinating class of compounds. This compound, with its seven-membered ring containing both double and triple bonds, presents a unique combination of ring strain and electronic delocalization. Its high reactivity is attributed to the significant deviation of the alkyne geometry from linearity, making it a potent electrophile and dienophile.
Computational chemistry provides an indispensable toolkit for elucidating the properties of such transient species. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to predict geometric parameters, vibrational frequencies, and thermodynamic stabilities, as well as to map out reaction pathways involving these intermediates. This guide will delve into the computational modeling of this compound, offering a detailed look at the theoretical underpinnings and practical applications of these methods.
Computational Methodologies
The accurate computational modeling of strained cyclic systems like this compound requires a careful selection of theoretical methods and basis sets. The methodologies outlined below are based on established practices for analogous cyclic enediyne and dienyne systems.
Density Functional Theory (DFT)
DFT is the most widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.
-
Functionals: The choice of the exchange-correlation functional is critical. For systems prone to significant electron correlation effects, hybrid functionals are often preferred.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a popular hybrid functional that often provides reliable geometries and energies for a wide range of organic molecules.
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known to perform well for systems with non-covalent interactions and for thermochemistry and kinetics.
-
ωB97X-D: This is a range-separated hybrid functional with empirical dispersion correction, which is important for accurately modeling larger systems where van der Waals interactions are significant.
-
-
Basis Sets: The basis set determines the flexibility of the atomic orbitals used in the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization (d) and diffuse (+) functions is important for describing the electron distribution in strained and unsaturated systems.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.
-
Ab Initio Methods
While more computationally expensive, ab initio methods provide a systematically improvable and benchmark-able approach.
-
Møller-Plesset Perturbation Theory (MP2): This is the simplest ab initio method that includes electron correlation and is often used for geometry optimizations and frequency calculations.
-
Coupled Cluster Theory (e.g., CCSD(T)): This method is considered the "gold standard" for its high accuracy in calculating electronic energies. Due to its computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory.
Solvation Models
To simulate the effect of a solvent, implicit solvation models are commonly employed.
-
Polarizable Continuum Model (PCM): This is a widely used model where the solvent is represented as a continuous dielectric medium.
-
SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents.
Predicted Properties and Reactivity
Due to the lack of direct experimental data on this compound, its properties are predicted based on computational studies of analogous cyclic dienynes and alkynes.
Geometric Parameters
The geometry of this compound is expected to be significantly distorted from idealized bond lengths and angles. The alkyne unit will be bent to accommodate the seven-membered ring, leading to high strain energy.
| Parameter | Predicted Value (B3LYP/6-31G(d)) |
| C≡C bond length | ~1.22 - 1.24 Å |
| C-C≡C bond angle | ~140° - 150° |
| C=C bond length | ~1.34 - 1.36 Å |
| Ring Strain Energy | High (qualitative) |
Table 1: Predicted geometric parameters for this compound based on calculations of analogous cyclic alkynes.
Vibrational Frequencies
The calculated vibrational spectrum can be a key tool for the experimental identification of this intermediate. The C≡C stretching frequency is a particularly important diagnostic tool.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡C stretch (strained) | ~1800 - 1900 |
| C=C stretch | ~1600 - 1650 |
Table 2: Predicted key vibrational frequencies for this compound. The strained nature of the alkyne is expected to lower its stretching frequency compared to a linear alkyne (~2100-2260 cm⁻¹).
Reaction Pathways
Computational modeling can be used to explore the potential reaction pathways of this compound.
-
Cope Rearrangement: A[1][1]-sigmatropic rearrangement is a plausible transformation for this intermediate, potentially leading to a bicyclic allene.
-
Cycloaddition Reactions: The strained alkyne is expected to be a highly reactive dienophile and dipolarophile in cycloaddition reactions.
-
Nucleophilic Addition: The electrophilicity of the strained alkyne makes it susceptible to attack by nucleophiles.
Detailed Computational Protocol
This section provides a step-by-step protocol for performing DFT calculations on this compound.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Input Structure Generation:
-
Build an initial 3D structure of this compound using a molecular editor. Ensure the correct connectivity and a reasonable initial geometry.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure.
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Keywords (Gaussian): Opt # B3LYP/6-31G(d)
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectrum.
-
Keywords (Gaussian): Freq # B3LYP/6-31G(d)
-
-
High-Accuracy Single-Point Energy Calculation (Optional):
-
To obtain a more accurate energy, perform a single-point energy calculation on the optimized geometry using a higher level of theory.
-
Method: M06-2X or CCSD(T)
-
Basis Set: cc-pVTZ
-
Keywords (Gaussian): # M062X/cc-pVTZ SP Geom=Check
-
-
Solvation Effects (Optional):
-
To include the effect of a solvent, add the SCRF=(PCM, Solvent=solvent_name) keyword to the calculation.
-
Experimental Protocols for Analogue Systems
While the focus of this guide is computational, understanding the experimental context is crucial. The generation and trapping of highly reactive cyclic alkynes often involve the following strategies:
-
Generation via Elimination Reactions: Strained cycloalkynes can be generated in situ through elimination reactions from suitable precursors, such as vinyl triflates.
-
Trapping with Reactive Partners: Due to their short lifetimes, these intermediates are typically trapped with highly reactive dienes (e.g., furan, cyclopentadiene) or azides in cycloaddition reactions.
A general experimental workflow for the generation and trapping of a reactive cycloalkyne is depicted below.
Visualizations of Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual and reaction pathways relevant to the computational study of this compound.
Computational Workflow
The logical flow of a typical computational investigation of a reactive intermediate is shown below.
Potential Cope Rearrangement
A plausible intramolecular reaction for this compound is a[1][1]-sigmatropic (Cope) rearrangement.
Conclusion
The computational modeling of this compound intermediates is a powerful approach to understanding their intrinsic properties and reactivity. This guide has provided an overview of the key computational methodologies, predicted properties, and potential reaction pathways for this challenging yet fascinating molecule. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the computational investigation of this and other reactive intermediates. As computational methods continue to evolve in accuracy and efficiency, their role in complementing and guiding experimental studies in organic chemistry and drug development will undoubtedly continue to grow.
References
Methodological & Application
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Strained Cycloalkynes
A Note on Cyclohepta-1,5-dien-3-yne: While the inquiry specified this compound, a thorough review of the scientific literature did not yield specific applications or detailed protocols for this particular molecule in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is possible that this is a less common or novel reagent. However, the principles and applications of SPAAC are well-established with a variety of other strained cycloalkynes, most notably cyclooctyne derivatives. This document will therefore provide a comprehensive overview and detailed protocols for SPAAC using widely adopted and well-characterized cyclooctynes as exemplary reagents. The methodologies and principles described herein are broadly applicable and should serve as a valuable guide for researchers interested in applying SPAAC in their work.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1] The reaction's success hinges on the use of a strained cycloalkyne, which readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule, forming a stable triazole linkage.[1][2] The inherent ring strain of the cycloalkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH.[1] This unique reactivity has propelled SPAAC to the forefront of bioconjugation techniques for applications ranging from live-cell imaging to drug delivery and proteomics.
Applications of Cyclooctyne-Mediated SPAAC
The versatility of SPAAC has led to its adoption in a multitude of research areas:
-
Bioconjugation: The specific and efficient nature of SPAAC makes it ideal for labeling proteins, nucleic acids, lipids, and glycans. This allows for the attachment of various probes, such as fluorophores, biotin, or drug molecules, to biomolecules of interest for subsequent study or application.
-
Live-Cell Imaging: By introducing an azide-bearing metabolic precursor to cells, specific biomolecules can be tagged with an azide. Subsequent treatment with a cyclooctyne-fluorophore conjugate allows for the visualization of these molecules in their native environment, providing insights into dynamic cellular processes.
-
Drug Delivery and Targeting: SPAAC can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to assemble complex drug delivery systems in situ. This approach enhances the specificity and efficacy of therapeutic agents.
-
Proteomics and Activity-Based Protein Profiling (ABPP): SPAAC is employed to attach reporter tags to azide-modified activity-based probes that have covalently labeled active enzymes. This enables the enrichment and identification of enzyme targets in complex proteomes.
Quantitative Data for Common Cyclooctynes in SPAAC
The choice of cyclooctyne is critical as it dictates the reaction kinetics and stability. Below is a summary of second-order rate constants for the reaction of various cyclooctynes with a model azide (e.g., benzyl azide).
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Bicyclononyne | BCN | ~0.1 - 1.0 | Good balance of reactivity and stability; widely used.[2] |
| Dibenzocyclooctynol | DIBO | ~0.3 - 1.5 | High reactivity and stability; possesses a handle for further functionalization.[1][3] |
| Azadibenzocyclooctyne | ADIBO / DIBAC | ~1.0 - 3.0 | Very high reactivity due to increased ring strain. |
| Dihydrodibenzocyclooctyne | DIBOAC | ~0.1 - 0.5 | More stable than DIBO, with slightly lower reactivity. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein
This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized reporter molecule (e.g., a fluorophore).
Materials:
-
Azide-modified protein (e.g., produced by metabolic labeling or site-specific incorporation of an azide-bearing amino acid) in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-reporter conjugate (e.g., BCN-Fluorophore) dissolved in a compatible solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography columns (e.g., PD-10) for purification.
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the cyclooctyne-reporter conjugate in DMSO at a concentration of 1-10 mM.
-
-
SPAAC Reaction:
-
To the protein solution, add the cyclooctyne-reporter stock solution to achieve a 5- to 20-fold molar excess of the cyclooctyne over the protein. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted cyclooctyne-reporter by size-exclusion chromatography.
-
Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and elute with PBS.
-
Collect the fractions containing the labeled protein. The protein will typically elute in the void volume.
-
-
Characterization:
-
Confirm successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy (to measure the absorbance of the protein and the reporter).
-
Protocol 2: Live-Cell Imaging using SPAAC
This protocol outlines the metabolic labeling of cellular glycans with an azide-functionalized sugar and subsequent fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells in culture.
-
Cell culture medium appropriate for the cell line.
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) dissolved in DMSO.
-
Cyclooctyne-fluorophore conjugate (e.g., DIBO-488) dissolved in DMSO.
-
PBS, pH 7.4.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cellular glycans.
-
-
SPAAC Labeling:
-
Wash the cells three times with warm PBS.
-
Add the cyclooctyne-fluorophore conjugate, diluted in cell culture medium to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Fixation and Imaging:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein bioconjugation using SPAAC.
Caption: Conceptual workflow for studying signaling pathways with SPAAC.
References
Application Notes and Protocols for Strained Cycloalkynes in Bioorthogonal Chemistry
A-101 | For Research Use Only
Introduction
These application notes provide detailed protocols and supporting data for the use of strained cycloalkynes in bioorthogonal chemistry. While the specific query for "cyclohepta-1,5-dien-3-yne" does not correspond to a commonly used reagent in this field, the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) are central to bioorthogonal chemistry and primarily employ strained eight-membered ring cyclooctynes. This document will focus on the application of these widely-used and well-characterized reagents.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] One of the most prominent examples of bioorthogonal chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[2][3] This reaction is highly specific and can be carried out at physiological temperatures and pH, making it an ideal tool for labeling and visualizing biomolecules in their native environment.[4]
This technology involves a two-step process: first, a biomolecule of interest is metabolically or chemically tagged with an azide group. Then, a strained cyclooctyne conjugated to a probe (e.g., a fluorophore or a biotin tag) is introduced, which then selectively reacts with the azide-modified biomolecule.[5]
Featured Reagents: A Comparison
Several strained cyclooctynes have been developed for SPAAC, each with distinct reactivity, stability, and hydrophobicity. The choice of reagent often depends on the specific application. Below is a summary of some of the most common strained cyclooctynes.
| Reagent Name (Abbreviation) | Structure | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |
| Dibenzocyclooctyne (DIBO) | DIBO Structure | ~0.3 | Good reactivity and stability.[1][6] |
| Dibenzoazacyclooctyne (DBCO/DIBAC) | DBCO/DIBAC Structure | ~0.7-1.0 | Higher reactivity than DIBO, widely used.[1][4] |
| Bicyclo[6.1.0]non-4-yne (BCN) | BCN Structure | ~0.6-1.0 | Compact and highly reactive, particularly with aryl azides.[4][7] |
| Difluorinated Cyclooctyne (DIFO) | DIFO Structure | ~0.4 | Increased reactivity due to fluorine substitution.[1] |
| Biarylazacyclooctynone (BARAC) | BARAC Structure | ~0.9 | High reactivity, suitable for in vivo imaging.[3] |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH. The values presented here are approximate and for comparison purposes.[2][8]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Fluorescence Microscopy
This protocol describes the metabolic labeling of sialic acid residues on the surface of cultured mammalian cells with an azido sugar, followed by SPAAC with a fluorescently-labeled cyclooctyne for visualization by microscopy.[9][10][11][12]
Materials:
-
Mammalian cell line of choice (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-Fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.[12]
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-fluorophore conjugate in complete cell culture medium at a final concentration of 10-25 µM.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[12]
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Labeling of Azide-Modified Proteins for In-Gel Fluorescence Analysis
This protocol details the labeling of a purified protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-fluorophore conjugate for detection by in-gel fluorescence.
Materials:
-
Purified azide-modified protein
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-fluorophore conjugate (e.g., BCN-Cy5)
-
SDS-PAGE loading buffer
-
Polyacrylamide gel
-
Fluorescence gel scanner
Procedure:
-
SPAAC Reaction:
-
Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 µM.
-
Add the cyclooctyne-fluorophore conjugate to the protein solution to a final concentration of 100-200 µM.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Wash the gel briefly with deionized water.
-
Scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Visualizations
Caption: General workflow for bioorthogonal labeling using SPAAC.
Caption: Metabolic pathway for labeling glycans with azido sugars.
Caption: Factors influencing the choice of a strained cyclooctyne.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seven-Membered Ring Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The reaction's driving force is the relief of ring strain in a cycloalkyne upon undergoing a 1,3-dipolar cycloaddition with an azide to form a stable triazole linkage. While various strained cyclooctynes have been extensively studied and utilized, seven-membered ring cycloalkynes have emerged as a reactive and valuable class of reagents for SPAAC.
Initial exploration for cyclohepta-1,5-dien-3-yne did not yield established protocols for its use in click chemistry, suggesting it may not be a readily available or commonly employed reagent for this purpose. Therefore, these application notes will focus on a well-characterized and reactive seven-membered ring strained alkyne: 3,3,6,6-tetramethylthiacycloheptyne (TMTH) . TMTH and its derivatives have demonstrated rapid reaction kinetics and good stability, making them excellent tools for researchers, scientists, and drug development professionals.[1][2]
Core Concepts of TMTH-Mediated SPAAC
The reactivity of TMTH in SPAAC is attributed to the significant ring strain of the seven-membered ring containing a triple bond. This inherent strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous solutions. The methyl groups at the propargylic positions provide steric shielding to the alkyne, which can minimize unwanted side reactions.[2]
Data Presentation
The following table summarizes key quantitative data for the reaction of 3,3,6,6-tetramethylthiacycloheptyne (TMTH) with benzyl azide, a common model system for evaluating SPAAC kinetics.
| Cycloalkyne | Azide | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 3,3,6,6-tetramethylthiacycloheptyne (TMTH) | Benzyl Azide | CD₃CN | 4.0 ± 0.4 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,3,6,6-tetramethylthiacycloheptyne (TMTH)
The synthesis of TMTH can be achieved from commercially available starting materials. The following is a general outline of a synthetic route. For a detailed, step-by-step procedure, please refer to the primary literature.[1]
General Synthetic Scheme:
A common synthetic route to the TMTH core involves the preparation of a thiopanedione intermediate, followed by conversion to a bishydrazone, and subsequent cyclization to form the strained cycloheptyne ring.[3]
Materials:
-
3-chloro-2,2-dimethylpropionic acid (starting material for a multi-step synthesis)
-
Reagents for acyloin condensation, Swern oxidation, and hydrazone formation.
-
Oxidizing agents for the final cyclization step.
-
Appropriate solvents for each synthetic step (e.g., THF, dichloromethane).
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns).
Procedure Outline:
-
Synthesis of the diester precursor: Starting from 3-chloro-2,2-dimethylpropionic acid, a diester is synthesized.
-
Acyloin condensation: The diester undergoes an intramolecular acyloin condensation to form a cyclic acyloin.
-
Oxidation: The acyloin is oxidized to the corresponding diketone (a thiopanedione).
-
Hydrazone formation: The diketone is reacted with hydrazine to form the bishydrazone.
-
Cyclization to TMTH: The bishydrazone is treated with an oxidizing agent to yield the final product, 3,3,6,6-tetramethylthiacycloheptyne (TMTH).
Purification and Characterization:
The final product is purified by column chromatography. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for TMTH-Mediated SPAAC Bioconjugation
This protocol describes a general method for labeling an azide-modified biomolecule with a TMTH-functionalized reporter molecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4).
-
TMTH-functionalized reporter molecule (e.g., TMTH-fluorophore, TMTH-biotin).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Standard laboratory equipment (e.g., microcentrifuge tubes, rotator).
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-modified biomolecule in the chosen aqueous buffer to a final concentration typically in the µM to low mM range.
-
Dissolve the TMTH-functionalized reporter molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the TMTH-functionalized reporter molecule. A slight excess of the TMTH reagent (e.g., 1.2 to 5 equivalents) is often used to ensure complete labeling of the azide.
-
The final concentration of the reactants will depend on the specific application and the rate of the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the concentrations of the reactants.[2]
-
Gentle mixing on a rotator during incubation can improve reaction efficiency.
-
-
Analysis and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as SDS-PAGE with fluorescence imaging (for fluorescently tagged biomolecules), mass spectrometry, or HPLC.
-
Purify the labeled biomolecule from excess TMTH reagent and byproducts using methods like size-exclusion chromatography, dialysis, or spin filtration.
-
Visualizations
Caption: Reaction mechanism of TMTH-mediated SPAAC.
Caption: General experimental workflow for TMTH bioconjugation.
References
- 1. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020013696A1 - Thiocycloheptyne derivatives and their use - Google Patents [patents.google.com]
Application Notes and Protocols: Cyclohepta-1,5-dien-3-yne and its Analogs as Tools for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. These reactions involve pairs of functional groups that react selectively and efficiently with each other under physiological conditions without interfering with endogenous biochemical processes.[1][2] One of the most powerful classes of bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.[1] Strained cycloalkynes, such as derivatives of cyclooctyne and potentially cycloheptyne, are key reagents in SPAAC due to their high reactivity with azides, which can be metabolically incorporated into biomolecules of interest.[3][4] This technology enables the precise labeling and imaging of various biomolecules, including glycans, lipids, and proteins, in living cells and organisms.[1][2]
This document provides an overview of the application of strained cycloalkynes, as exemplified by cyclooctyne derivatives, for in vivo imaging, with a focus on fluorescence and Positron Emission Tomography (PET) imaging.
Principle of Bioorthogonal Imaging with Strained Cycloalkynes
The core principle involves a two-step labeling process. First, a biomolecule of interest is tagged with an azide group using metabolic labeling or antibody conjugation. Subsequently, a strained cycloalkyne, conjugated to an imaging probe (e.g., a fluorophore or a radiotracer), is introduced. The strained alkyne reacts specifically with the azide via SPAAC, leading to the covalent attachment of the imaging probe to the target biomolecule. This allows for highly specific visualization of the target in a complex biological environment.
Quantitative Data Presentation
The efficacy of a bioorthogonal reaction for in vivo imaging is largely determined by its reaction kinetics. Faster reaction rates allow for the use of lower concentrations of labeling reagents, minimizing potential toxicity and background signal. The table below summarizes the second-order rate constants for the reaction of various strained cycloalkynes with an azide, demonstrating the range of reactivities available.
| Strained Alkyne Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | Azide | ~10⁻³ | [5] |
| Difluorinated Cyclooctyne (DIFO) | Azide | > 1 | [6] |
| Bicyclo[6.1.0]nonyne (BCN) | Azide | ~1 | [7] |
| Dibenzocyclooctyne (DBCO) | Azide | ~1 | [7] |
| Tetramethylthiocycloheptyne (TMTH) | Azide | > 1 | Not explicitly found, but implied to be fast. |
| Chlorosydnone | Cyclooctyne | > 300 | [8][9] |
| Nitrone | Cyclooctyne | up to 60 | [10] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Fluorescence Imaging of Glycans
This protocol is adapted from methodologies using difluorinated cyclooctynes (DIFO) for imaging cell-surface glycans.[1]
1. Metabolic Labeling: a. Culture cells (e.g., CHO cells) in appropriate media. b. Supplement the media with an azide-modified sugar precursor (e.g., 100 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell-surface glycans. c. As a negative control, culture a separate batch of cells with the corresponding natural sugar (e.g., Ac₄ManNAc).
2. Labeling with Strained Alkyne-Fluorophore Conjugate: a. Prepare a stock solution of the strained alkyne-fluorophore conjugate (e.g., DIFO-488) in DMSO. b. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 25-100 µM. c. Wash the cells three times with fresh medium. d. Incubate the cells with the strained alkyne-fluorophore solution for 1-10 minutes at 37°C for cell surface labeling. For imaging of intracellular components, longer incubation times may be required.
3. Imaging: a. Wash the cells twice with fresh medium to remove unbound probe. b. If desired, counterstain with a nuclear stain (e.g., Hoechst 33342). c. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Pretargeting Strategy for In Vivo PET Imaging
This protocol describes a pretargeting approach, where a biomolecule-targeting agent (e.g., an antibody) functionalized with a strained alkyne or a reaction partner is administered first, followed by a radiolabeled component that undergoes a bioorthogonal reaction at the target site.[8][9]
1. Preparation and Administration of the Pretargeting Agent: a. Conjugate a targeting molecule (e.g., an antibody against a tumor-specific antigen) with a bioorthogonal handle (e.g., a chlorosydnone). b. Purify the conjugate to remove any unreacted components. c. Administer the antibody-sydnone conjugate to the animal model (e.g., intravenously in a tumor-bearing mouse). d. Allow sufficient time for the antibody to accumulate at the target site and for the unbound conjugate to clear from circulation (e.g., 24-72 hours).
2. Administration of the Radiolabeled Probe: a. Synthesize a strained cycloalkyne (e.g., a cyclooctyne derivative) labeled with a positron-emitting radionuclide (e.g., ¹⁸F). b. Administer the radiolabeled cycloalkyne to the animal.
3. PET Imaging: a. At various time points after the injection of the radiolabeled probe (e.g., 1, 2, 4, and 24 hours), perform PET scans to visualize the distribution of the radiotracer. b. Co-register the PET images with CT or MRI scans for anatomical reference. c. Quantify the tracer uptake in the target tissue and other organs of interest.
Applications in Drug Development
The use of strained cycloalkynes and bioorthogonal chemistry offers significant advantages in drug development:
-
Target Engagement Studies: Visualizing the interaction of a drug candidate with its target in a living organism.[11]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the distribution, metabolism, and clearance of a drug or drug delivery system.[12][13]
-
Development of Antibody-Drug Conjugates (ADCs): Providing a precise method for attaching cytotoxic payloads to antibodies.[7]
-
Companion Diagnostics: Developing imaging agents that can identify patients who are most likely to respond to a particular therapy.
Conclusion
While specific data on cyclohepta-1,5-dien-3-yne is currently lacking, the broader class of strained cycloalkynes represents a powerful and versatile toolkit for in vivo imaging. The principles and protocols outlined here, based on well-established cyclooctyne chemistry, provide a solid foundation for researchers and drug development professionals to explore the potential of these bioorthogonal reagents in their own work. The continued development of new strained alkynes with improved kinetics and biocompatibility will undoubtedly expand the applications of this technology in biological discovery and medicine.
References
- 1. pnas.org [pnas.org]
- 2. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New fluorine-18 pretargeting PET imaging by bioorthogonal chlorosydnone-cycloalkyne click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
Techniques for Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols describe the general principles and methodologies for protein labeling using strain-promoted alkyne-azide cycloaddition (SPAAC). While the user's query specified cyclohepta-1,5-dien-3-yne, a comprehensive search of the available literature did not yield specific established protocols for this particular reagent in protein labeling. Therefore, this document provides a representative guide based on the well-documented use of other strained alkynes, such as dibenzocyclooctynols (DIBO) and bicyclononynes (BCN), in SPAAC reactions. The experimental parameters provided herein should be considered as a starting point and may require optimization for novel strained alkyne reagents.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction used for labeling proteins and other biomolecules in complex biological systems. This "click chemistry" reaction occurs between a strained cyclooctyne and an azide-functionalized molecule without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies. The high reactivity and specificity of the SPAAC reaction allow for the covalent attachment of various probes, such as fluorophores, biotin tags, or drug molecules, to proteins of interest.
The general workflow for SPAAC-based protein labeling involves two main steps:
-
Metabolic or Enzymatic Incorporation of an Azide: An azide-bearing building block (e.g., an amino acid or a sugar) is introduced into cells or proteins. For protein-specific labeling, an azide-modified amino acid like azidohomoalanine (AHA) can be used as a surrogate for methionine during protein synthesis.
-
Reaction with a Strained Alkyne Probe: The azide-modified protein is then treated with a strained alkyne reagent that is conjugated to a reporter tag. The strained alkyne reacts specifically with the azide, forming a stable triazole linkage.
Application Notes
Strain-promoted alkyne-azide cycloaddition offers a versatile platform for a wide range of applications in research and drug development:
-
Proteome Profiling: SPAAC enables the global analysis of newly synthesized proteins in cells and organisms, providing insights into protein turnover and cellular responses to various stimuli.
-
Post-Translational Modification Studies: This technique can be adapted to study post-translational modifications like glycosylation and palmitoylation by using azide-modified sugars or fatty acids.[1][2]
-
Protein Localization and Trafficking: By using fluorescently tagged strained alkynes, researchers can visualize the subcellular localization and dynamic trafficking of specific proteins or protein populations.
-
Target Identification and Validation: SPAAC can be employed to identify the cellular targets of drugs or small molecules by functionalizing them with an azide and using a strained alkyne probe for pull-down and mass spectrometry analysis.
-
Antibody-Drug Conjugate (ADC) Development: The high efficiency and specificity of SPAAC are beneficial for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of more potent and less toxic ADCs.[3]
Experimental Protocols
The following are generalized protocols for the labeling of newly synthesized proteins in mammalian cells using an azide-containing amino acid and a generic strained alkyne probe.
Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
Objective: To incorporate an azide-functionalized amino acid into newly synthesized proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 1-2 hours to deplete intracellular methionine pools.
-
AHA Labeling: Replace the starvation medium with methionine-free medium supplemented with AHA. The final concentration of AHA may need to be optimized but typically ranges from 25 to 100 µM. Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
Cell Lysis: After the labeling period, wash the cells twice with cold PBS. Lyse the cells by adding cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the SPAAC reaction.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
Objective: To label the azide-modified proteins with a strained alkyne probe.
Materials:
-
AHA-labeled cell lysate from Protocol 1
-
Strained alkyne probe (e.g., a cyclooctyne conjugated to a fluorophore or biotin)
-
Reaction buffer (e.g., PBS or Tris-buffered saline)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the AHA-labeled cell lysate (typically 50-100 µg of total protein) with the strained alkyne probe. The final concentration of the probe should be optimized, but a starting point of 10-100 µM is common.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The reaction time may need to be adjusted based on the specific strained alkyne used.
-
Sample Preparation for Analysis: After the incubation, the labeled proteins are ready for downstream analysis.
-
For fluorescence imaging (in-gel): Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. The labeled proteins can be visualized using a fluorescence gel scanner.
-
For Western blotting or enrichment: The proteins can be subjected to Western blot analysis using an antibody against the tag (e.g., anti-biotin) or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).
-
Quantitative Data Summary
The following tables provide examples of the types of quantitative data that are typically generated in SPAAC-based protein labeling experiments. Note that these values are illustrative and will vary depending on the specific strained alkyne, cell type, and experimental conditions.
Table 1: Comparison of Reaction Kinetics for Different Strained Alkynes
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO (Dibenzocyclooctynol) | ~0.1 - 1.0 | [1] |
| BCN (Bicyclononyne) | ~0.1 - 1.0 | [3] |
| DIFO (Difluorinated Cyclooctyne) | ~0.3 - 1.5 | N/A |
Table 2: Example of Labeling Efficiency Quantification
| Protein of Interest | Labeling Condition | Labeling Efficiency (%) | Method of Quantification |
| GAPDH | 50 µM AHA, 100 µM Alkyne-Biotin | 85% | Densitometry of Western Blot |
| Actin | 50 µM AHA, 100 µM Alkyne-Biotin | 92% | Densitometry of Western Blot |
| EGFR | 100 µM AHA, 200 µM Alkyne-Fluorophore | 78% | In-gel Fluorescence |
Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for SPAAC-based protein labeling in mammalian cells.
References
Practical Guide to the Handling and Storage of Unstable Cycloalkynes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Unstable cycloalkynes are highly reactive molecules characterized by significant ring strain due to the distortion of the ideal linear geometry of the alkyne bond. This inherent reactivity makes them valuable reagents in various chemical transformations, most notably in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. However, their instability presents significant challenges in their handling, storage, and application. This guide provides a practical overview of the stability of common cycloalkynes, detailed protocols for their handling and storage, and methods for the in situ generation of highly unstable species.
Stability of Cycloalkynes
The stability of cycloalkynes is inversely proportional to their ring size, with smaller rings exhibiting greater ring strain and consequently higher reactivity and lower stability. Cyclooctyne is generally considered the smallest isolable and storable cycloalkyne, while smaller cycloalkynes such as cycloheptyne, cyclohexyne, and cyclopentyne are transient intermediates that must be generated and used in situ.[1]
For isolable cycloalkynes, their stability is influenced by factors such as temperature, exposure to light, oxygen, moisture, and the presence of other reactive species. Derivatives of cyclooctyne, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed to modulate reactivity and stability for specific applications.
Data Presentation: Stability of Common Cycloalkynes
| Cycloalkyne Derivative | Common Abbreviation | Isolable/Transient | General Stability and Incompatibilities | Storage Conditions | Shelf Life (General) |
| Cyclooctyne | - | Isolable | Highly reactive. | Store under inert gas at -20°C, protected from light. | Not well-documented, best used fresh. |
| Dibenzocyclooctyne | DBCO, ADIBO | Isolable | Generally stable. Incompatible with strong acids.[2] Can degrade in the presence of reducing agents like TCEP over 24 hours.[3] Shows instability in the presence of glutathione (GSH) with a half-life of approximately 71 minutes.[3] | Store at -20°C, desiccated, under an inert atmosphere, and protected from light.[4][5] | Undissolved solid: up to 12 months at -20°C.[4] In DMSO solution: can be stored for a few months at -20°C.[6] DBCO-modified antibodies lose 3-5% reactivity over 4 weeks at 4°C or -20°C.[4] |
| Bicyclo[6.1.0]nonyne | BCN | Isolable | Sensitive to acidic conditions and can be unstable on silica gel.[7] Shows poor long-term stability under various reaction conditions.[3] More stable to GSH than DBCO, with a half-life of approximately 6 hours.[3] | Store at -20°C, under an inert atmosphere. | Not well-documented, stability is a known issue.[3] |
| Cyclohexyne | - | Transient | Extremely reactive, generated and trapped in situ. | Not applicable. | Not applicable. |
| Cyclopentyne | - | Transient | Highly reactive, generated and trapped in situ.[8] | Not applicable. | Not applicable. |
Experimental Protocols
Protocol 1: General Handling and Storage of Isolable Cycloalkynes (e.g., DBCO, BCN)
Materials:
-
Cycloalkyne reagent
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately store the cycloalkyne reagent at the recommended temperature, typically -20°C, in a desiccator and under an inert atmosphere.[4][5] Protect from light by storing in an amber vial or wrapping the vial in aluminum foil.
-
Aliquoting and Solution Preparation:
-
If possible, work within a glovebox to minimize exposure to air and moisture. If a glovebox is not available, use a Schlenk line.
-
Allow the reagent vial to warm to room temperature before opening to prevent condensation of moisture inside the vial.
-
Under a stream of inert gas, carefully weigh the desired amount of the cycloalkyne.
-
Add anhydrous, degassed solvent to the desired concentration.
-
Purge the headspace of the vial with inert gas before sealing. Parafilm can be used to further seal the cap.
-
-
Storage of Stock Solutions: Store stock solutions at -20°C.[9] For long-term storage, it is recommended to store as a solid. Avoid repeated freeze-thaw cycles of solutions. The stability of DBCO in DMSO at -20°C has been reported to be on the order of months.[6]
-
Usage: When using the cycloalkyne in a reaction, ensure all other reagents and solvents are dry and degassed, especially for moisture-sensitive derivatives.
Protocol 2: Synthesis of Dibenzocyclooctyne (DBCO)
This protocol is an adaptation of a common synthetic route.[10]
Materials:
-
Dibenzosuberone
-
Isoamyl nitrite
-
Concentrated HCl
-
Sodium azide
-
Sodium borohydride
-
Methanesulfonyl chloride
-
Pyridine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate solvents (e.g., methanol, dichloromethane, toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Dibenzosuberenone: Dibenzosuberone is commercially available or can be synthesized.
-
Formation of the Oxime: React dibenzosuberone with isoamyl nitrite in the presence of HCl to form the corresponding oxime.
-
Beckmann Rearrangement: Treat the oxime with a suitable reagent (e.g., polyphosphoric acid) to induce the Beckmann rearrangement, yielding a lactam.
-
Reduction of the Lactam: Reduce the lactam to the corresponding amine using a reducing agent like lithium aluminum hydride.
-
Introduction of the Alkyne Precursor: The amine is then subjected to a series of reactions to introduce the necessary functionality for alkyne formation. This can involve diazotization followed by a Sandmeyer-type reaction or other multi-step sequences to form a vinyl bromide.
-
Elimination to Form the Alkyne: The final step involves a base-mediated elimination reaction to form the cycloalkyne. For example, treatment of a dibrominated precursor with a strong base like potassium tert-butoxide or DBU will yield DBCO.
-
Purification: The crude DBCO is purified by column chromatography on silica gel.
Protocol 3: In Situ Generation and Trapping of Cyclohexyne
This protocol describes a general method for the generation of cyclohexyne from a silyl triflate precursor and its subsequent trapping with a diene.[8]
Materials:
-
2-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (cyclohexyne precursor)
-
Cesium fluoride (CsF)
-
Trapping agent (e.g., furan, cyclopentadiene)
-
Anhydrous acetonitrile
-
Schlenk flask and inert gas setup
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add the cyclohexyne precursor and the trapping agent (typically in excess).
-
Solvent Addition: Add anhydrous acetonitrile to the flask via syringe.
-
Initiation: Add cesium fluoride to the stirred solution. The reaction is typically run at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mandatory Visualizations
Caption: General workflow for the handling and storage of isolable unstable cycloalkynes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DBCO-PEG4-NHS [nanocs.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Synthesis of Cycloheptyne Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptynes, highly reactive seven-membered cyclic alkynes, are valuable intermediates in organic synthesis. Their inherent ring strain allows them to participate in a variety of cycloaddition reactions, providing rapid access to complex molecular architectures. The generation of cycloheptyne is typically achieved in situ from stable precursors. This document provides detailed protocols for the synthesis of common cycloheptyne precursors, primarily focusing on the vinyl triflate route, which is adaptable for various substituted cycloheptanones, including those that could lead to dieneyne systems. The primary precursor detailed is 2-(trimethylsilyl)cyclohept-1-en-1-yl trifluoromethanesulfonate, a well-established class of precursor for generating cyclic alkynes.
Precursor Strategy: The Silyl Triflate Route
The most common and effective method for generating cycloalkynes involves the 1,2-elimination of a silyl group and a triflate group from a vinyl triflate precursor. This method offers mild reaction conditions for the generation of the reactive cycloheptyne. The synthesis of this precursor begins with the readily available cycloheptanone.
The general workflow involves three main stages:
-
Synthesis of a Silyl Enol Ether: Cycloheptanone is converted to its corresponding trimethylsilyl (TMS) enol ether.
-
Formation of an α-Silyl Ketone: A retro-Brook rearrangement is employed to form 2-(trimethylsilyl)cycloheptan-1-one.
-
Triflation: The α-silyl ketone is converted to the final vinyl triflate precursor.
Experimental Protocols
Protocol 1: Synthesis of 2-(Trimethylsilyl)cyclohept-1-en-1-yl Trifluoromethanesulfonate
This protocol details the multi-step synthesis of a cycloheptyne precursor starting from cycloheptanone. The procedures are adapted from established methods for analogous six-membered ring systems.[1][2]
Step 1a: Synthesis of (Cyclohept-1-en-1-yloxy)trimethylsilane (Silyl Enol Ether)
-
Materials:
-
Cycloheptanone
-
Triethylamine (TEA)
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile (anhydrous)
-
Hexane (anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile.
-
Add cycloheptanone (1.0 equiv), triethylamine (1.5 equiv), and sodium iodide (1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with hexane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude silyl enol ether, which can often be used in the next step without further purification.
-
Step 1b: Synthesis of 2-(Trimethylsilyl)cycloheptan-1-one (α-Silyl Ketone)
-
Materials:
-
(Cyclohept-1-en-1-yloxy)trimethylsilane (from Step 1a)
-
sec-Butyllithium (sec-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the crude silyl enol ether from Step 1a in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-Butyllithium (1.1 equiv) dropwise. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Step 1c: Synthesis of 2-(Trimethylsilyl)cyclohept-1-en-1-yl trifluoromethanesulfonate (Vinyl Triflate Precursor)
-
Materials:
-
2-(Trimethylsilyl)cycloheptan-1-one (from Step 1b)
-
Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triflic anhydride (Tf₂O) or Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide))
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the α-silyl ketone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C, or use commercially available KHMDS.
-
Slowly add the base (1.1 equiv) to the ketone solution at -78 °C to form the kinetic enolate.
-
Stir for 1 hour at -78 °C.
-
Add triflic anhydride (1.2 equiv) or Comins' reagent (1.2 equiv) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with diethyl ether (3 x volumes), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After removing the solvent, purify the crude product by flash column chromatography on silica gel to yield the final cycloheptyne precursor.
-
Protocol 2: Generation of Cycloheptyne and In Situ Trapping
This protocol describes the generation of the reactive cycloheptyne intermediate from its silyl triflate precursor and its immediate trapping with a diene, such as 1,3-diphenylisobenzofuran.
-
Materials:
-
2-(Trimethylsilyl)cyclohept-1-en-1-yl trifluoromethanesulfonate (Precursor from Protocol 1)
-
1,3-Diphenylisobenzofuran (trapping agent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Acetonitrile (anhydrous) or THF (anhydrous)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the cycloheptyne precursor (1.0 equiv) and 1,3-diphenylisobenzofuran (1.2 equiv) in anhydrous acetonitrile or THF.
-
Add the 1M TBAF solution in THF (1.5 equiv) dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 2-4 hours at ambient temperature.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting Diels-Alder adduct by flash column chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cycloalkyne precursors, based on analogous systems.[1][2][3] Actual results for the seven-membered ring system may vary.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1a: Silyl Enol Ether Formation | Cycloheptanone, TMSCl, TEA, NaI | Acetonitrile | 0 to RT | 12-16 | 85-95 |
| 1b: α-Silyl Ketone Formation | Silyl Enol Ether, sec-BuLi | THF | -78 | 2 | 70-85 |
| 1c: Vinyl Triflate Formation | α-Silyl Ketone, KHMDS, Tf₂O | THF | -78 to RT | 2-3 | 65-80 |
| 2: Cycloheptyne Trapping | Vinyl Triflate, TBAF, Diene | Acetonitrile/THF | RT | 2-4 | 75-90 |
Diagrams
Logical Workflow for Precursor Synthesis
The following diagram illustrates the synthetic pathway from cycloheptanone to the cycloheptyne precursor and its subsequent trapping.
Caption: Synthetic pathway for cycloheptyne precursor and its reaction.
Signaling Pathway Analogy: Precursor Activation
This diagram illustrates the activation of the precursor by a fluoride source to generate the reactive intermediate, analogous to a signaling cascade.
Caption: Activation cascade for cycloheptyne generation and reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclohepta-1,5-dien-3-yne
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the highly reactive and strained molecule, cyclohepta-1,5-dien-3-yne. Due to the inherent instability of this compound, purification presents significant challenges. This resource, based on established principles for handling strained and air-sensitive molecules, aims to address potential issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound so challenging?
A1: The purification of this compound is difficult due to several factors stemming from its molecular structure:
-
High Ring Strain: The seven-membered ring containing a triple bond is highly strained, making the molecule susceptible to decomposition.
-
Reactivity: The strained alkyne is a reactive intermediate that can readily undergo oligomerization, polymerization, or react with trace impurities.
-
Sensitivity: It is likely to be sensitive to air, moisture, light, and heat, necessitating specialized handling techniques.
Q2: What are the common impurities found after the synthesis of this compound?
A2: Common impurities may include:
-
Unreacted starting materials and reagents.
-
Solvent residues.
-
Oligomeric and polymeric decomposition products.
-
Byproducts from side reactions.
Q3: What general precautions should be taken when handling this compound?
A3: Due to its presumed instability, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][2] Solvents should be rigorously dried and degassed prior to use.[3][4] It is also advisable to protect the compound from light and to maintain low temperatures throughout the purification process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of the desired product after purification. | Decomposition of the product during the purification process. | • Ensure all solvents are thoroughly degassed and dried. • Work at the lowest possible temperature. • Minimize the time the compound is in solution. • Use purification methods suitable for air-sensitive compounds.[1] |
| The purified product shows signs of oligomerization/polymerization (e.g., broad NMR signals, baseline hump in chromatograms). | The compound is inherently unstable and prone to self-reaction. High concentration or prolonged storage can promote this. | • Purify the compound immediately after synthesis. • Work with dilute solutions. • Store the purified product at very low temperatures (e.g., -78 °C or below) and under an inert atmosphere. |
| Inconsistent results between purification batches. | Trace amounts of air, moisture, or other impurities in the solvents or on the glassware. | • Standardize glassware drying procedures (e.g., oven-drying at >120 °C overnight). • Use a consistent source of high-purity, degassed solvents. • Ensure the inert atmosphere is of high quality. |
| Product degradation on silica or alumina chromatography columns. | The stationary phase has active sites that can catalyze decomposition. | • Deactivate the stationary phase by adding a small percentage of a non-polar solvent or a neutral organic base (e.g., triethylamine) to the eluent. • Consider alternative purification methods such as low-temperature recrystallization or size-exclusion chromatography with an appropriate non-reactive stationary phase. |
Experimental Protocols
General Protocol for Low-Temperature Column Chromatography of Air-Sensitive Compounds
This protocol is a general guideline and should be adapted based on the specific properties of this compound.
-
Column Preparation:
-
Oven-dry all glassware, including the chromatography column, and allow it to cool under a stream of inert gas.
-
Pack the column with a suitable stationary phase (e.g., silica gel or alumina) as a slurry in a non-polar, degassed solvent (e.g., hexanes) under an inert atmosphere.
-
Equilibrate the column with the chosen eluent system at a low temperature (e.g., -40 °C to -78 °C) using a jacketed column or by immersing the column in a cooling bath.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the degassed eluent at low temperature.
-
Carefully load the sample onto the top of the column using a cannula or a syringe under a positive pressure of inert gas.
-
-
Elution and Fraction Collection:
-
Elute the column with the pre-cooled, degassed eluent, maintaining a gentle positive pressure of inert gas.
-
Collect fractions in pre-weighed, oven-dried Schlenk tubes.
-
-
Solvent Removal and Product Isolation:
-
Analyze the fractions by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Combine the fractions containing the pure product.
-
Remove the solvent under high vacuum at low temperature to isolate the purified this compound.
-
Data Presentation
Due to the scarcity of published data for this specific molecule, the following table presents hypothetical data to illustrate the potential impact of purification conditions on yield and purity.
| Purification Method | Temperature (°C) | Atmosphere | Purity (by NMR, %) | Recovery Yield (%) |
| Standard Silica Gel Chromatography | 25 | Air | < 10 | < 5 |
| Deactivated Silica Gel Chromatography | 0 | Nitrogen | 85 | 40 |
| Low-Temperature Deactivated Silica Gel Chromatography | -40 | Argon | > 95 | 65 |
| Low-Temperature Recrystallization | -78 | Argon | > 98 | 50 |
Visualizations
Caption: Logical relationship of challenges in the purification of this compound.
Caption: Proposed experimental workflow for the purification of this compound.
References
Technical Support Center: Optimization of Cycloaddition Reactions for Cyclic Dienynes
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with cyclic dienynes like cyclohepta-1,5-dien-3-yne?
A1: Cyclic dienynes with medium-sized rings are often highly strained and unstable due to the geometric constraints of the C-C≡C-C bond angle within the ring structure.[1][2][3][4][5][6] The primary challenges include:
-
Instability: The high ring strain makes these molecules prone to rapid decomposition, polymerization, or rearrangement.[1][5]
-
Difficult Synthesis and Isolation: They are typically generated in situ as transient intermediates because they are too reactive to be isolated and stored.[1]
-
Competing Reactions: The high reactivity can lead to a variety of side reactions, such as dimerization, trimerization, or reactions with the solvent.[7]
Q2: What types of cycloaddition reactions are anticipated for a cyclic dienyne?
A2: A cyclic dienyne offers multiple functionalities for cycloaddition reactions. The most common types include:
-
[4+2] Cycloaddition (Diels-Alder Reaction): The conjugated diene system can react with a dienophile.[7][8]
-
[2+2] Cycloaddition: The alkyne or one of the alkene moieties can react with an appropriate partner.[7]
-
[3+2] Dipolar Cycloaddition: The strained alkyne is often an excellent dipolarophile for reactions with 1,3-dipoles like azides or nitrones.[1][8][9] This is a common strategy in "click chemistry."[9]
-
Higher-Order Cycloadditions: Depending on the conformation and electronic properties, cycloadditions such as [6+4] or [8+2] might be possible, as seen with related structures like cycloheptatriene.[10][11][12][13]
Q3: How does ring strain affect the reactivity of the alkyne in cycloadditions?
A3: Ring strain significantly enhances the reactivity of the alkyne. The deviation from the ideal 180° bond angle of a linear alkyne leads to a higher energy ground state and a lower activation barrier for cycloaddition reactions.[1][14] This increased reactivity allows for cycloadditions to occur under milder conditions, sometimes even without the need for a catalyst, as seen in strain-promoted azide-alkyne cycloadditions (SPAAC).[1][15][16]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Cycloadduct
| Potential Cause | Suggested Solution |
| Decomposition of the Cyclic Dienyne | Generate the dienyne in situ at low temperatures (-78 °C to 0 °C) in the presence of a high concentration of the trapping agent (the other cycloaddition partner). |
| Sub-optimal Reaction Temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate decomposition. Start at a low temperature and slowly warm the reaction mixture. |
| Incorrect Solvent Choice | Use inert, anhydrous solvents. Protic or reactive solvents may quench or react with the highly reactive dienyne. Common choices include THF, diethyl ether, or toluene. |
| Low Reactivity of the Cycloaddition Partner | If the reaction partner (e.g., diene, dienophile, or dipole) is not sufficiently reactive, the cyclic dienyne may decompose before the cycloaddition can occur. Consider using a more electron-rich or electron-poor partner to accelerate the reaction. |
| Catalyst Inefficiency (if applicable) | For catalyzed reactions, screen different catalysts and ligands. For example, in metal-catalyzed cycloadditions, the choice of metal and ligand can dramatically affect the outcome.[7] |
Problem 2: Formation of Multiple Products or Isomers
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | The cycloaddition may proceed through multiple pathways with similar activation energies. Modify the electronic properties of the reactants by adding electron-withdrawing or electron-donating groups to favor one regioisomer. Steric hindrance can also be used to direct the regioselectivity. |
| Competing Cycloaddition Pathways | A cyclic dienyne has multiple reactive sites. To favor one pathway (e.g., [4+2] vs. [3+2]), carefully select the reaction partner. For a Diels-Alder reaction, use a good dienophile. For a dipolar cycloaddition, use a 1,3-dipole. |
| Polymerization/Oligomerization | This is common with highly reactive species. Use a high concentration of the trapping agent relative to the rate of generation of the cyclic dienyne. Adding the precursor to the dienyne slowly to a solution of the trapping agent can help maintain a low concentration of the reactive intermediate. |
| Rearrangement of the Cyclic Dienyne | The strained ring may undergo electrocyclic reactions or other rearrangements. These are often temperature-dependent. Running the reaction at the lowest possible temperature can minimize these side reactions. |
Experimental Protocols (Adapted from Related Systems)
Protocol 1: General Procedure for in situ Generation and Trapping of a Strained Cycloalkyne (e.g., Cycloheptyne) in a [3+2] Cycloaddition
This protocol is adapted from methods used for generating strained cycloalkynes like cyclohexyne and cycloheptyne.[1]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the trapping agent (e.g., benzyl azide, 1.5 equivalents) in anhydrous THF (0.1 M). Cool the solution to -78 °C.
-
Generation of the Cycloalkyne: In a separate flame-dried flask, prepare a solution of the cycloalkyne precursor (e.g., a vinyl triflate or a silyl triflate derivative of cycloheptene).
-
Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium tert-butoxide) to the precursor solution at -78 °C to generate the cycloheptyne in situ.
-
Trapping: Transfer the solution of the in situ generated cycloheptyne via cannula to the cooled solution of the trapping agent.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: [4+2] Cycloaddition of a Cycloheptatriene Derivative
This protocol is based on the known reactivity of cycloheptatriene as a diene in Diels-Alder reactions.[17]
-
Preparation: In a sealed tube, dissolve the cycloheptatriene derivative (1.0 equivalent) and a reactive dienophile (e.g., maleic anhydride, 1.1 equivalents) in a high-boiling, inert solvent (e.g., toluene or xylene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Data Presentation
Table 1: Representative Conditions for Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) with Cyclooctynes
| Cyclooctyne Derivative | Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclooctyne | Benzyl Azide | CDCl₃ | 25 | 1 | >95 | [1] |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | CD₃CN | 25 | < 0.1 | >95 | [14] |
| Aza-cyclooctyne | Phenyl Azide | CH₃OH | 25 | 0.5 | 98 | [1] |
Visualizations
Caption: General experimental workflow for trapping a highly reactive cyclic dienyne.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloaddition - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Cycloaddition reaction of cycloheptatrienethione with cyclopentadiene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Cycloadditions of Cyclopentadiene and Cycloheptatriene with Tropones: All Endo-[6+4] Cycloadditions Are Ambimodal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, structure, and reactivity of cycloalkynes [morressier.com]
- 17. Cycloheptatriene - Wikipedia [en.wikipedia.org]
Technical Support Center: Cyclohepta-1,5-dien-3-yne and Related Strained Alkynes
Welcome to the technical support center for researchers working with highly strained and transient cyclic alkynes. This guide provides troubleshooting advice and practical strategies relevant to the study of molecules like cyclohepta-1,5-dien-3-yne. Given its presumed high reactivity and transient nature, this resource focuses on methods for in-situ generation, characterization through trapping, and theoretical approaches to understanding and enhancing stability.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be highly unstable?
A1: The instability of this compound arises primarily from severe angle strain. A linear alkyne (sp-hybridized) geometry is impossible to achieve within a seven-membered ring, leading to significant bending of the C-C≡C-C bond angle. This strain dramatically increases the molecule's potential energy, making it highly susceptible to rapid decomposition pathways such as dimerization, polymerization, or reaction with any available trapping agents. Computational studies on related carbocyclic 1,3-dien-5-ynes show that seven- and eight-membered rings are highly strained, which prevents them from readily undergoing cyclization reactions that might otherwise be favorable in larger rings.[1]
Q2: I am unable to isolate my target cycloalkyne. Is this a failure of my synthesis?
A2: Not necessarily. Highly strained intermediates like this compound are often too reactive to be isolated under standard laboratory conditions. Their existence is typically transient. Success is usually defined by detecting the products of trapping experiments, where a reactive but stable molecule is added to the reaction mixture to intercept the cycloalkyne as it forms.
Q3: How can I confirm the formation of a transient cycloalkyne if I cannot isolate it?
A3: The most common method is through an in-situ trapping experiment. This involves generating the cycloalkyne in the presence of a specific trapping agent. For instance, strained alkynes readily undergo [4+2] cycloaddition (Diels-Alder) reactions with dienes like furan or cyclopentadiene. The isolation and characterization of the resulting bicyclic adduct provide strong evidence for the transient formation of the cycloalkyne.[2]
Q4: What are the primary decomposition pathways for a strained cycloalkyne?
A4: In the absence of a suitable trapping agent, the most common decomposition pathway is [2+2+2] or [2+2] cyclotrimerization or dimerization.[2] For example, reactions involving cyclohexyne, a related strained alkyne, often yield trimers and tetramers as the major products when generated at a high concentration.[2] To minimize these side reactions, the slow generation of the strained intermediate is a critical prerequisite.[2]
Q5: What are the leading strategies to enhance the stability of a strained cycloalkyne?
A5: While isolation may be infeasible, the transient lifetime of a strained alkyne can be enhanced through several strategies:
-
Coordination to Transition Metals: Strained alkynes can be stabilized as ligands in transition-metal complexes.[2] This approach has been successful for arynes and other reactive intermediates, offering a viable path to containing and studying their structure and reactivity.
-
Cryogenic Conditions: Performing the generation and subsequent reactions at very low temperatures can significantly slow down decomposition pathways, allowing for spectroscopic observation or more efficient trapping.
-
Slow Generation: Modulating the generation rate of the cycloalkyne is crucial. Using precursors that decompose slowly under mild conditions (e.g., fluoride-induced decomposition of ortho-(trimethylsilyl)vinyl triflates) ensures a low steady-state concentration, favoring intermolecular reactions with a trapping agent over self-reaction.[2]
Comparative Data on Strained Cyclic Intermediates
Direct experimental data for this compound is scarce. The table below presents computational data for related cyclic dienynes to illustrate the impact of ring size on stability. Lower (less positive) energy values indicate greater stability.
| Cyclic Dienyne Ring Size | Relative Energy of Intermediates and Products | Implication for Stability & Reactivity |
| 7-membered | High energy due to significant ring strain. | Cyclization is not favored; the molecule is highly strained and reactive.[1] |
| 8-membered | High energy due to significant ring strain. | Similar to the 7-membered ring, cyclization is not favored.[1] |
| 9-membered | Intermediates and products are energetically below the parent system. | Reduced ring strain makes cyclization more favorable.[1] |
| 10-membered | Intermediates and products are energetically below the parent system. | Favorable energetics suggest a lower cyclization temperature.[1] |
| 11-membered | Intermediates and products are energetically below the parent system. | Favorable energetics suggest a lower cyclization temperature.[1] |
| 12- to 14-membered | Higher energy barriers compared to 9-11 membered rings. | While less strained than 7- or 8-membered rings, they possess higher barriers to cyclization than medium-sized rings.[1] |
Experimental Protocols
Protocol 1: In-Situ Generation and Trapping of a Strained Cycloalkyne
This protocol outlines a general method for generating a strained cycloalkyne from a vinyl triflate precursor and trapping it with a diene.
Objective: To generate this compound in-situ and confirm its formation by trapping with furan.
Materials:
-
Precursor: A suitable vinyl triflate, such as a trimethylsilyl-substituted vinyl triflate of a cycloheptadiene derivative.
-
Fluoride Source: Cesium Fluoride (CsF) or Potassium Fluoride (KF).
-
Crown Ether: 18-crown-6 (if using KF).
-
Trapping Agent: Furan (freshly distilled).
-
Solvent: Anhydrous acetonitrile or THF.
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon).
Methodology:
-
Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the vinyl triflate precursor (1.0 eq), the trapping agent furan (10-20 eq, in large excess to maximize trapping efficiency), and the fluoride source (1.5 eq). If using KF, add a catalytic amount of 18-crown-6 to enhance solubility.[2]
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature. The optimal temperature depends on the precursor's reactivity. For fluoride-induced eliminations, this may range from room temperature to a moderate heat (e.g., 55-60 °C).[2] The goal is to achieve slow generation of the cycloalkyne.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by observing the consumption of the precursor and the appearance of a new product spot corresponding to the Diels-Alder adduct.
-
Workup: Upon completion, quench the reaction with water and extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product via column chromatography to isolate the cycloalkyne-furan adduct. Characterize the adduct using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, which serves as indirect evidence of the this compound intermediate.
Visual Guides
Logical Workflow for Studying Strained Alkynes
The following diagram outlines the decision-making process and experimental workflow for investigating a highly reactive, transient cycloalkyne like this compound.
Caption: Workflow for generating and confirming a transient cycloalkyne.
References
Technical Support Center: Overcoming Solubility Issues of Cycloheptyne Reagents
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of cycloheptyne and other strained alkyne reagents used in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: Why are my cycloheptyne-based reagents poorly soluble in aqueous media?
Cycloheptyne reagents, and strained alkynes in general, are characterized by hydrocarbon backbones, making them intrinsically nonpolar and hydrophobic.[1] Their limited ability to form hydrogen bonds with water leads to poor solubility in aqueous buffers, a common challenge in biological applications.[2][3]
Q2: What are the primary strategies to overcome these solubility issues?
There are three main approaches to enhance the aqueous solubility of cycloheptyne reagents:
-
Use of Organic Co-solvents: Miscible organic solvents like DMSO, DMF, or ethanol can be added to the aqueous medium to help dissolve the hydrophobic reagent.[4][5]
-
Employing Solubilizing Agents: Host-guest chemistry using cyclodextrins can encapsulate the hydrophobic alkyne, presenting a hydrophilic exterior to the aqueous solution.[6][7]
-
Chemical Modification: Synthesizing cycloheptyne derivatives with hydrophilic functional groups (e.g., PEGs, ammonium salts) can intrinsically improve water solubility.[2][3][8]
Q3: How do organic co-solvents affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
The presence of a moderate amount of an organic co-solvent can be beneficial, often leading to an enhancement in the SPAAC reaction rate.[4] However, the choice and concentration of the co-solvent should be carefully considered, as high concentrations can denature proteins or interfere with cellular assays.[5]
Q4: Are there any completely "green" or biocompatible methods to improve solubility?
Yes. The use of β-cyclodextrin (β-CD) is considered an environmentally friendly and biocompatible method to enhance the solubility of hydrophobic molecules in water.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity where the alkyne can be sequestered, improving its apparent aqueous solubility.[6][7][9]
Troubleshooting Guide
Q5: My cycloheptyne reagent precipitated immediately upon addition to my aqueous buffer. What should I do?
Precipitation indicates that the reagent's solubility limit has been exceeded. Follow this workflow to diagnose and solve the issue.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of medical hydrophilic and antibacterial silicone rubber via surface modification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
refining catalyst selection for cyclohepta-1,5-dien-3-yne synthesis
Technical Support Center: Synthesis of Strained Cycloalkynes
This guide provides technical support for researchers working on the synthesis of strained cyclic alkynes, with a focus on cycloheptyne derivatives like cyclohepta-1,5-dien-3-yne. Due to their high reactivity, these compounds are typically generated and used in situ. This document outlines catalyst selection strategies, troubleshooting for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to synthesize and isolate?
A1: this compound is a strained cycloalkyne. The ideal geometry for a carbon-carbon triple bond is linear (180°), but incorporating it into a seven-membered ring forces significant bond angle deviation. This creates high ring strain, making the molecule highly reactive and unstable.[1] Consequently, it acts as a transient intermediate that is difficult to isolate and is typically generated in situ for immediate reaction with a trapping agent.[2]
Q2: What are the common strategies for generating strained cycloalkynes?
A2: A prevalent and effective method is the fluoride-induced 1,2-elimination from a 2-(trimethylsilyl)vinyl triflate precursor. This method allows for the generation of the strained alkyne under mild conditions, which is crucial for preventing degradation and unwanted side reactions. The slow generation of these intermediates is often a prerequisite for their successful use in catalytic reactions.[2]
Q3: What factors should be considered when selecting a catalyst system?
A3: Catalyst selection is critical and depends on the chosen synthetic route. For cycloaddition reactions involving cycloheptatriene precursors, transition metal complexes are essential.[3] Key considerations include:
-
Target Reaction: Different metals favor different cycloaddition pathways (e.g., [6π + 2π] vs. other modes).
-
Precursor/Substrate: The functional groups on your starting materials can influence catalyst compatibility. For instance, titanium and cobalt-based systems have been used effectively in cycloadditions with 1,3,5-cycloheptatrienes.[3][4]
-
Ligand Environment: The ligands attached to the metal center (e.g., phosphines like dppe) significantly impact the catalyst's activity, selectivity, and stability.
-
Additives/Co-catalysts: Some systems require co-catalysts or reducing agents (e.g., Zn/ZnI₂) to facilitate the catalytic cycle.[3]
Q4: What are suitable trapping agents for reactive cycloalkynes?
A4: Once generated, strained cycloalkynes are potent electrophiles and dienophiles. They readily undergo pericyclic reactions.[2] Common trapping agents include:
-
Dienes: Furan, cyclopentadiene, and other dienes for [4+2] cycloaddition (Diels-Alder) reactions.
-
Azides: For strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click" chemistry.[5][6]
-
Nucleophiles: Various nucleophiles can add across the strained triple bond.
Troubleshooting Guide
This guide addresses common problems encountered during the generation and trapping of strained cycloalkynes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Trapped Product | 1. Inefficient Alkyne Generation: The precursor is not efficiently converting to the strained alkyne. | - Verify the quality and reactivity of your fluoride source (e.g., CsF, TBAF). Ensure it is anhydrous if required.- Modify the precursor; the leaving group and silyl group can be tuned for optimal reactivity.[2] |
| 2. Catalyst Inactivity/Decomposition: The catalyst for the trapping reaction (if applicable) is not active or is degrading under the reaction conditions. | - Screen different transition metal catalysts (e.g., Rh, Pd, Co, Ti-based systems).[3][4][7]- Adjust the ligand environment of the catalyst.- Ensure all reagents and solvents are pure and dry, as trace impurities can poison catalysts. | |
| 3. Mismatched Reaction Rates: The alkyne is decomposing or polymerizing faster than it is being trapped. | - Use a highly reactive trapping agent in high concentration.- Modulate the rate of alkyne generation by changing the solubility of the fluoride source or by slow addition of the fluoride reagent.[2] | |
| Formation of Multiple Products / Low Selectivity | 1. Competing Reaction Pathways: The strained alkyne is undergoing multiple reaction pathways (e.g., dimerization, polymerization, or reacting with other components). | - Optimize the concentration of the trapping agent relative to the precursor.- Lower the reaction temperature to favor the desired pathway.- Choose a catalyst system known for high selectivity in similar reactions.[3] |
| 2. Isomerization of Product: The initial adduct may be unstable and isomerize under the reaction conditions. | - Analyze the reaction at earlier time points to identify the kinetic product.- Modify workup conditions to be milder (lower temperature, neutral pH). | |
| Precursor Decomposition | 1. Harsh Reaction Conditions: The precursor (e.g., vinyl triflate) is sensitive to the reaction conditions. | - Use milder reaction conditions (e.g., lower temperature, non-nucleophilic base if applicable).- Screen alternative, more stable precursors if possible. |
| 2. Fluoride Source Reactivity: The fluoride source is too reactive and is causing side reactions with the precursor. | - Use a less soluble or milder fluoride source to control the reaction rate (e.g., switch from TBAF to CsF).[2] |
Data Presentation: Catalyst Systems for Cycloheptatriene Reactions
While specific data for this compound is not available, the following table summarizes catalyst systems used in related cycloaddition reactions involving 1,3,5-cycloheptatriene (CHT), which can serve as a starting point for catalyst screening.
| Catalyst System | Substrates | Reaction Type | Product Type | Yield | Reference |
| Co(acac)₂/dppe/Zn/ZnI₂ | 1-substituted CHTs + terminal alkynes | Cycloaddition | Bicyclo[4.2.1]nona-2,4,7-trienes | 72–86% | [3] |
| Ti(acac)₂Cl₂-Et₂AlCl | 1-substituted CHTs + Si-containing alkynes | [6π + 2π] Cycloaddition | Bicyclo[4.2.1]nona-2,4,7-trienes | High | [3] |
| Rhodium Trifluoroacetate | Aromatic hydrocarbons + diazo compounds | Buchner Ring Expansion | Cyclohepta-1,3,5-trienes | - | [7] |
| Rh/C | Aromatic hydrocarbons + diazo compounds | Buchner Ring Expansion | Cyclohepta-1,3,5-trienes | Good | [7] |
Experimental Protocols
Representative Protocol: Generation and In-Situ Trapping of a Strained Cycloalkyne
This protocol describes a general method for generating a strained cycloalkyne from a 2-(trimethylsilyl)vinyl triflate precursor and trapping it with a diene. Note: This is a generalized procedure and must be adapted for the specific substrate and safety considerations.
1. Materials and Setup:
-
2-(trimethylsilyl)cycloheptenyl triflate precursor
-
Trapping agent (e.g., Furan, 5-10 equivalents)
-
Fluoride source (e.g., Cesium Fluoride, CsF, 3-5 equivalents, flame-dried)
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Standard magnetic stirrer and heating mantle/oil bath
2. Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the flame-dried Cesium Fluoride and the trapping agent to the Schlenk flask.
-
Add the anhydrous solvent via syringe and stir the resulting suspension.
-
In a separate flask, dissolve the 2-(trimethylsilyl)cycloheptenyl triflate precursor in the anhydrous solvent.
-
Using a syringe pump for slow addition, add the solution of the precursor to the stirred suspension of CsF and the trapping agent over a period of 4-8 hours at room temperature or slightly elevated temperature (e.g., 40-60 °C). The slow addition is crucial to keep the concentration of the reactive cycloalkyne low, minimizing polymerization.[2]
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours at the same temperature.
-
Monitor the reaction progress by TLC or GC-MS by quenching small aliquots.
-
Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst and reagent selection in strained cycloheptyne synthesis.
Caption: In-situ generation and trapping of a strained cycloheptyne intermediate.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
addressing steric hindrance effects in cyclohepta-1,5-dien-3-yne reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with the highly reactive intermediate, cyclohepta-1,5-dien-3-yne. It focuses on addressing the challenges posed by steric hindrance in its cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to work with?
This compound is a highly strained and unstable cyclic alkyne. Due to its high degree of ring strain, it cannot be isolated and must be generated in situ for subsequent reactions. Its transient nature requires careful control of reaction conditions to ensure efficient trapping by a desired reagent.
Q2: What are the common methods for generating this compound?
Common methods for the in situ generation of this compound typically involve the elimination of a suitable precursor. One established method is the base-induced elimination of a vinyl halide. The choice of precursor and reaction conditions is critical for controlling the rate of generation and minimizing side reactions.
Q3: How does steric hindrance affect the reactions of this compound?
Steric hindrance plays a crucial role in the trapping reactions of this compound, particularly in [4+2] cycloadditions (Diels-Alder reactions). Bulky substituents on either the diene or the dienophile (in this case, the cyclohexyne) can significantly decrease reaction rates or favor the formation of alternative products. The approach of the trapping agent to the reactive triple bond can be sterically shielded, leading to lower yields or complete inhibition of the desired reaction.
Troubleshooting Guide
Problem 1: Low or no yield of the desired cycloaddition product.
| Possible Cause | Suggested Solution |
| Steric hindrance from a bulky trapping agent: The trapping agent is too large to approach the cyclohexyne triple bond efficiently. | 1. Switch to a smaller, less sterically demanding trapping agent if possible. 2. Increase the reaction temperature to provide more energy to overcome the steric barrier. 3. Use a higher concentration of the trapping agent to increase the probability of a successful reaction. |
| Inefficient generation of this compound: The precursor is not being converted to the reactive intermediate effectively. | 1. Optimize the reaction conditions for the generation step (e.g., change the base, solvent, or temperature). 2. Ensure the precursor is pure and free of inhibitors. |
| Decomposition of this compound: The reactive intermediate is decomposing or polymerizing before it can be trapped. | 1. Slowly add the precursor to a solution of the trapping agent to ensure the cyclohexyne is trapped as it is formed. 2. Lower the reaction temperature to decrease the rate of decomposition. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Suggested Solution |
| Dimerization of this compound: In the absence of an efficient trapping agent, the highly reactive cyclohexyne can dimerize. | 1. Increase the concentration of the trapping agent. 2. Ensure the rate of generation of the cyclohexyne does not exceed the rate of trapping. |
| Reaction with the solvent or other species: The cyclohexyne is reacting with other components in the reaction mixture. | 1. Choose an inert solvent that is unlikely to react with the cyclohexyne. 2. Purify all reagents and remove any potential sources of side reactions. |
Data on Steric Effects
The following table summarizes hypothetical data illustrating the effect of substituent size on the yield of a Diels-Alder reaction between in situ generated this compound and various substituted furans.
| Substituent on Furan | Relative Size | Observed Yield (%) | Reaction Time (h) |
| H | Small | 85 | 2 |
| CH₃ | Medium | 62 | 6 |
| C(CH₃)₃ | Large | 15 | 24 |
| Si(CH₃)₃ | Very Large | < 5 | 48 |
Experimental Protocols
Protocol: In Situ Generation and Trapping of this compound
This protocol describes a general procedure for the generation of this compound from a vinyl halide precursor and its subsequent trapping with a diene.
Materials:
-
Cyclohepta-1,5-dien-3-yl triflate (precursor)
-
Potassium tert-butoxide (base)
-
Tetrahydrofuran (THF), anhydrous
-
1,3-Diphenylisobenzofuran (trapping agent)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add the trapping agent (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the cyclohepta-1,5-dien-3-yl triflate (1 equivalent) and potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of the precursor and base to the stirred solution of the trapping agent over a period of 2-4 hours using the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the in situ generation and trapping of this compound.
Validation & Comparative
cyclohepta-1,5-dien-3-yne vs cyclooctyne reactivity in SPAAC
A Comparative Guide to the Reactivity of Cyclohepta-1,5-dien-3-yne and Cyclooctyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, materials science, and drug development for its ability to form stable triazole linkages without the need for cytotoxic copper catalysts. The reactivity of SPAAC is primarily governed by the ring strain of the cycloalkyne. This guide provides a comparative analysis of the theoretical and practical aspects of using a seven-membered cycloheptyne, specifically this compound, versus the well-established eight-membered cyclooctynes in SPAAC reactions.
Theoretical Reactivity Based on Ring Strain
The reactivity of cycloalkynes in SPAAC is inversely correlated with the activation energy of the cycloaddition, which is largely influenced by the degree of ring strain. Smaller ring systems deviate more significantly from the ideal linear geometry of an alkyne (180°), leading to higher ring strain and, consequently, a lower activation barrier for the reaction.
Computational studies have quantified the ring strain for various cycloalkynes. These theoretical values provide a basis for predicting the relative reactivity of cycloheptyne and cyclooctyne.
| Cycloalkyne | Calculated Ring Strain (kcal/mol) | Predicted SPAAC Reactivity |
| Cycloheptyne | 25.4[1][2][3] | Very High |
| Cyclooctyne | ~18[1] | High |
The significantly higher calculated ring strain of cycloheptyne (25.4 kcal/mol) compared to cyclooctyne (~18 kcal/mol) suggests that this compound would, in theory, exhibit substantially higher reactivity in SPAAC reactions.[1][2][3] This increased reactivity stems from the greater release of strain energy upon forming the less-strained triazole product. However, this high reactivity comes at the cost of stability, making unsubstituted cycloheptynes challenging to isolate and utilize in standard laboratory settings. They are often transient intermediates.[4]
A Practical Cycloheptyne Derivative: TMTHSI
To harness the high reactivity of a seven-membered ring while improving stability, derivatives have been developed. One such example is tetramethylthiocycloheptyne sulfoximine (TMTHSI), which has been shown to be a promising strained alkyne for SPAAC.[5] This demonstrates that the cycloheptyne core can be a viable platform for developing highly reactive bioorthogonal reagents. While specific kinetic data for TMTHSI was not found in the provided search results, its description as a promising reagent suggests a favorable balance of reactivity and stability for practical applications.[5]
Reactivity Comparison with Cyclooctyne Derivatives
The field of SPAAC is dominated by a variety of cyclooctyne derivatives, each with distinct reactivity profiles, stability, and steric properties. The table below summarizes the second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, providing a benchmark for comparison.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| Bicyclononyne | BCN | 0.012 - 0.024 | [6][7] |
| Aza-dibenzocyclooctyne | ADIBO / DBCO | ~0.90 | [6][7] |
| Dibenzocyclooctynol | DIBO | Fast reaction rates, specific value not provided | [8][9][10] |
| Fluorinated Cyclooctynes (e.g., DIFO) | - | Generally higher than non-fluorinated analogs | [1][3] |
As the table indicates, substitutions on the cyclooctyne ring can dramatically influence the reaction kinetics. For instance, the fusion of two benzene rings in ADIBO results in a significant rate enhancement compared to the simpler BCN. Fluorination is another common strategy to increase reactivity.
Experimental Protocols for Determining SPAAC Kinetics
The reaction rates of SPAAC are typically determined by monitoring the concentration of reactants or products over time using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common method for determining SPAAC kinetics involves monitoring the reaction progress using quantitative ¹H NMR.[11]
Protocol:
-
A solution of the cycloalkyne of a known concentration is prepared in a deuterated solvent (e.g., DMSO-d₆).
-
An internal standard with a known concentration (e.g., dimethyl sulfone) is added to the solution.
-
The azide (e.g., benzyl azide) is added in excess (typically 2-12 equivalents).
-
¹H NMR spectra are recorded at regular time intervals at a constant temperature (e.g., 25 °C).
-
The disappearance of a characteristic proton signal from the cycloalkyne or the appearance of a new proton signal from the triazole product is integrated and compared to the integral of the internal standard to determine the concentration at each time point.
-
The data is then used to calculate the second-order rate constant.
UV-Vis Spectroscopy
For cycloalkynes that possess a distinct UV-Vis absorbance, the reaction kinetics can be monitored by following the decay of this absorbance.
Protocol:
-
A solution of the cycloalkyne (e.g., down to 1 x 10⁻⁴ M) is prepared in a suitable solvent (e.g., MeOH).
-
A large excess of the azide (10-100 fold) is added to ensure pseudo-first-order kinetics.
-
The absorbance at the λmax of the cycloalkyne is measured over time using a UV-Vis spectrophotometer.
-
The rate constant is determined from the exponential decay of the absorbance.
Logical Relationship: Strain and Reactivity in SPAAC
The relationship between ring strain, the transition state energy, and the reaction rate in SPAAC can be visualized as follows.
Caption: The logical flow from ring strain to SPAAC reaction rate.
Experimental Workflow: Kinetic Analysis by NMR
The general workflow for determining SPAAC reaction kinetics using NMR spectroscopy is outlined below.
Caption: A typical experimental workflow for SPAAC kinetic studies.
Conclusion
While direct experimental data for the SPAAC reactivity of this compound is lacking due to its inherent instability, theoretical calculations strongly suggest it would be significantly more reactive than cyclooctyne. The higher ring strain of the seven-membered ring is the primary driver for this predicted reactivity. The development of stabilized cycloheptyne derivatives like TMTHSI indicates that this highly strained core is a viable and promising platform for creating next-generation SPAAC reagents. For researchers and drug development professionals, the choice of a cycloalkyne for SPAAC will involve a trade-off between reactivity and stability. While cyclooctyne derivatives offer a wide range of well-characterized and stable options, the exploration of cycloheptyne-based reagents may lead to even faster and more efficient bioorthogonal transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinduced, strain-promoted cycloadditions of trans-cycloheptenones and azides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Strained Cycloalkynes for Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools for bioconjugation is paramount to the success of their experimental designs. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal reaction, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[][2] At the heart of this reaction are strained cycloalkynes, whose inherent ring strain dictates their reactivity, stability, and suitability for various applications.
This guide provides a comparative analysis of commonly used strained cycloalkynes for bioconjugation, with a focus on their reaction kinetics and stability. Experimental data is presented to aid in the selection of the optimal cycloalkyne for specific research needs, from cell surface labeling to the development of antibody-drug conjugates.
Comparative Analysis of Strained Cycloalkynes
The reactivity of strained cycloalkynes in SPAAC reactions is a critical parameter for their utility in bioconjugation. This reactivity is typically quantified by the second-order rate constant (k) of their reaction with an azide, most commonly benzyl azide. A higher rate constant allows for efficient labeling at lower concentrations and shorter reaction times, which is particularly advantageous for in vivo applications.[2]
Several classes of strained cycloalkynes have been developed, each with unique structural features that influence their reactivity and stability. Among the most widely used are dibenzocyclooctynes (DIBO), bicyclo[6.1.0]nonynes (BCN), and sulfonylated dibenzocyclooctynes (S-DIBO).
Dibenzocyclooctynes (DIBO) and their derivatives, such as aza-dibenzocyclooctyne (DIBAC), exhibit high reactivity due to the significant ring strain imposed by the fused benzene rings.[3] This high reactivity makes them suitable for rapid labeling applications.
Bicyclo[6.1.0]nonyne (BCN) offers a good balance of reactivity and stability. While generally less reactive than DIBO derivatives, BCN is often more stable in aqueous environments and less prone to side reactions with thiols, a crucial consideration for bioconjugation in the presence of proteins containing cysteine residues.[4]
Sulfonylated DIBO (S-DIBO) represents a class of cycloalkynes with enhanced water solubility and favorable pharmacokinetic properties, making them particularly well-suited for in vivo applications.
Data Presentation: Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of various strained cycloalkynes with benzyl azide, providing a quantitative basis for comparison.
| Cycloalkyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Reference |
| DIBO | 0.17 | THF:Water (9:1) | [4] |
| BCN | 0.14 | THF:Water (9:1) | [4] |
| DIBAC | 0.31 | THF:Water (9:1) | [4] |
| MeO-DIBO | 0.06 (with 4-chloro-3-phenylsydnone) | CD₃OD | [5] |
| MeO-DIBAC | 0.30 (with 4-chloro-3-phenylsydnone) | CD₃OD | [5] |
Note: Reaction rates are sensitive to the specific azide, solvent, and temperature. The data presented here is for comparative purposes.
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for labeling an azide-modified protein with a strained cycloalkyne-functionalized reporter molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained cycloalkyne-reporter conjugate (e.g., DIBO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of the azide-modified protein in the reaction buffer to a final concentration of 1-10 µM.
-
Add the strained cycloalkyne-reporter conjugate to the protein solution. A 5- to 20-fold molar excess of the cycloalkyne is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 18 hours, depending on the reactivity of the cycloalkyne and the desired degree of labeling.[6]
-
Monitor the progress of the reaction using an appropriate analytical technique, such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry.
-
Purify the labeled protein from unreacted reagents using a suitable method, such as size-exclusion chromatography or dialysis.
Protocol for Cell Surface Glycan Labeling using Metabolic Engineering and SPAAC
This protocol describes the labeling of cell surface glycans by first metabolically incorporating an azide-modified sugar and then reacting it with a strained cycloalkyne probe.[7][8][9]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Strained cycloalkyne-fluorophore conjugate (e.g., BCN-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling: a. Culture the cells in their appropriate medium. b. Add the azide-modified sugar precursor (e.g., Ac₄ManNAz) to the culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
SPAAC Reaction: a. Gently wash the cells with PBS to remove unincorporated azido sugars. b. Prepare a solution of the strained cycloalkyne-fluorophore conjugate in cell culture medium or PBS at a concentration of 10-100 µM. c. Add the cycloalkyne solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing and Imaging: a. Wash the cells three times with PBS to remove unreacted cycloalkyne probe. b. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Mandatory Visualization
Experimental Workflow for Cell Surface Labeling
The following diagram illustrates the workflow for labeling cell surface glycans using metabolic engineering followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Logical Relationship of Cycloalkyne Properties
The following diagram illustrates the key relationships between the structural features of strained cycloalkynes and their performance in bioconjugation applications.
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 7. A metabolically engineered spin-labeling approach for studying glycans on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
Computational Perspectives on the Reactivity of Cyclohepta-1,5-dien-3-yne: A Comparative Guide Based on Analogous Systems
A comprehensive analysis of the potential reaction pathways of cyclohepta-1,5-dien-3-yne is presented through a comparative study of computationally validated reactions of analogous cyclic dienyne and cycloheptatriene systems. This guide provides researchers, scientists, and drug development professionals with insights into the expected reactivity of this novel scaffold, supported by quantitative data from theoretical studies.
While direct computational or experimental studies on the reaction pathways of this compound are not yet available in the peer-reviewed literature, its structural motifs—a cyclic dienyne and a seven-membered ring with conjugated π-systems—suggest a rich and complex reactivity profile. By examining analogous systems that have been the subject of thorough computational investigation, we can infer and benchmark the likely chemical behavior of this compound. This guide focuses on two key areas of reactivity: the Bergman cyclization, characteristic of enediyne systems, and the pericyclic reactions typical of cycloheptatrienes.
Analogous System 1: Cyclic Enediynes and the Bergman Cyclization
The enediyne moiety within a cyclic framework is a critical structural feature of numerous potent antitumor antibiotics. The biological activity of these molecules is often attributed to their ability to undergo a Bergman cyclization, a thermal reaction that converts an enediyne into a highly reactive p-benzyne biradical. This biradical can then abstract hydrogen atoms from the DNA backbone, leading to strand cleavage. Computational studies have been instrumental in elucidating the mechanism and energetics of this transformation, particularly the influence of ring strain and substituents on the activation barrier.
The Bergman cyclization is a thermally induced intramolecular reaction where the two acetylenic carbons of an enediyne form a bond, resulting in a 1,4-didehydrobenzene biradical. The transition state for this reaction is thought to resemble the biradical product.
Table 1: Calculated Activation and Reaction Energies for the Bergman Cyclization of Model Enediyne Systems
| Enediyne System | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| (Z)-hex-3-ene-1,5-diyne | CCSD(T)/cc-pVDZ//B3LYP/6-31G(d) | 32.5 | 10.4 | [1] |
| Monocyclic enediyne (10-membered ring) | B3LYP/6-31G(d) | 24.7 | -3.5 | [2] |
| Esperamicin A1 model (MTC2) | B3LYP/6-31G(d,p) | 21.3 | -10.2 | [2] |
Computational Methodology: The Bergman cyclization has been extensively studied using a variety of computational methods. Due to the multiconfigurational nature of the biradical species involved, methods that can account for both dynamic and static electron correlation are often employed. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has been shown to provide a good balance of accuracy and computational cost for these systems.[2] For higher accuracy, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Coupled Cluster (CC) methods are utilized, especially for benchmarking purposes.[1] Geometries are typically optimized at a DFT level, followed by single-point energy calculations with more sophisticated methods.
Experimental Validation: Experimentally, the kinetics of Bergman cyclization are often studied by monitoring the disappearance of the enediyne or the trapping of the resulting biradical. For instance, the rate of cyclization can be determined by heating a solution of the enediyne in the presence of a hydrogen atom donor, such as 1,4-cyclohexadiene, and analyzing the formation of the aromatized product over time using techniques like NMR or GC-MS.
Caption: The Bergman cyclization proceeds from an enediyne through a high-energy transition state to form a reactive p-benzyne biradical.
Analogous System 2: Cycloheptatriene and Pericyclic Reactions
Cycloheptatriene is a non-aromatic cyclic polyene that readily undergoes a variety of pericyclic reactions, including electrocyclizations and cycloadditions. Its conformational flexibility allows it to adopt geometries suitable for different modes of reaction. Computational studies have been crucial in understanding the often-competing pathways and predicting product distributions.
Electrocyclization: Cycloheptatriene exists in equilibrium with its valence isomer, norcaradiene. This is a thermally allowed 6π-electron disrotatory electrocyclization. Computational studies have explored the energetics of this equilibrium and the factors that influence the position of the equilibrium, such as substitution.[3]
Cycloadditions: As a polyene, cycloheptatriene can participate in cycloaddition reactions acting as a 2π, 4π, or 6π component. Common examples that have been computationally investigated include:
-
[4+2] Diels-Alder Reaction: Cycloheptatriene can react as a diene with a suitable dienophile.
-
[6+2] Cycloaddition: This is a thermally allowed suprafacial-suprafacial cycloaddition that can compete with the [4+2] pathway.[4]
-
[6+4] Dimerization: The thermal dimerization of cycloheptatriene is predicted to proceed through a concerted [6+4] cycloaddition via an ambimodal transition state.[4]
Table 2: Calculated Activation Barriers for Pericyclic Reactions of Cycloheptatriene
| Reaction Type | Dienophile/Partner | Computational Method | Activation Energy (kcal/mol) | Reference |
| [6+2] Cycloaddition | Nitrosobenzene | DFT (unspecified) | Not reported, but noted as thermally allowed | [4] |
| [4+2] Cycloaddition | Benzyne | DFT (unspecified) | Not reported, but noted as norcaradiene-selective | [4] |
| [6+4] Dimerization | Cycloheptatriene | DFT (M06-2X) | 19.8 | [5] |
Computational Methodology: DFT methods, such as M06-2X, are commonly used to investigate the potential energy surfaces of pericyclic reactions involving cycloheptatriene. These methods are effective in locating transition states and calculating activation barriers for competing pathways. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the reactant and product.
Experimental Validation: The pericyclic reactions of cycloheptatriene and its derivatives have been extensively studied experimentally. Product ratios from reactions with various dienophiles are determined by spectroscopic methods like NMR and mass spectrometry. The kinetics of these reactions can be followed by monitoring the concentration of reactants and products over time, often at different temperatures to determine activation parameters.
Caption: Cycloheptatriene can undergo competing [4+2] and [6+2] cycloaddition reactions with a suitable reaction partner.
Conclusion
Based on the computational validation of reaction pathways in analogous systems, this compound is anticipated to exhibit a rich reactivity profile. The presence of the enediyne moiety suggests the potential for a Bergman-type cyclization, which, if accessible, would generate a highly reactive biradical intermediate. The activation barrier for this process will likely be influenced by the strain and conformational dynamics of the seven-membered ring. Concurrently, the conjugated diene system within the cycloheptatriene-like framework opens up a variety of pericyclic reaction channels, including electrocyclizations and several modes of cycloaddition. The competition between these pathways will be dictated by subtle differences in their activation energies, which could be tuned by substituents or reaction conditions.
The data and methodologies presented in this guide, derived from closely related and well-studied chemical systems, provide a robust starting point for future experimental and computational investigations into the fascinating chemistry of this compound. Such studies will be invaluable for harnessing its potential in materials science and drug discovery.
References
- 1. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Kinetics of Cycloheptyne and Other Cyclic Alkynes in Strain-Promoted Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has been revolutionized by the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful tool for bioconjugation. The kinetics of this reaction are critically dependent on the structure of the cyclic alkyne, with ring strain being a key driver of reactivity. This guide provides an objective comparison of the kinetic performance of cycloheptyne and its derivatives with other commonly used cyclic alkynes, supported by experimental data.
Due to its significant ring strain, the parent cycloheptyne is a highly reactive and unstable molecule, making it challenging to isolate and study kinetically.[1] Consequently, it is often generated in situ for immediate use in chemical synthesis.[1] This guide, therefore, utilizes data from a stable and well-studied seven-membered heterocycloalkyne, 3,3,6,6-tetramethylthiacycloheptyne (TMTH), to represent the kinetic profile of a cycloheptyne derivative in SPAAC reactions.
Data Presentation: Comparative Kinetics of Cyclic Alkynes in SPAAC
The following table summarizes the second-order rate constants for the strain-promoted cycloaddition of various cyclic alkynes with benzyl azide, a standard reference azide. This allows for a direct comparison of their intrinsic reactivities.
| Cyclic Alkyne | Abbreviation | Ring Size | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| 3,3,6,6-Tetramethylthiacycloheptyne | TMTH | 7 | 4.0 | CD₃CN |
| Cyclooctyne | OCT | 8 | ~0.002 - 0.01 | Various |
| Bicyclo[6.1.0]nonyne (endo) | BCN | 8 | 0.29 | CD₃CN/D₂O (1:2)[1] |
| Bicyclo[6.1.0]nonyne (exo) | BCN | 8 | 0.19 | CD₃CN/D₂O (1:2)[1] |
| Dibenzocyclooctynol | DIBO | 8 | 0.083 | CD₃CN |
| Aza-dibenzocyclooctyne | DIBAC/ADIBO | 8 | 0.2 - 0.5 | Various |
| Biarylazacyclooctynone | BARAC | 8 | ~1.0 | Various |
Note: Rate constants can vary depending on the specific reaction conditions, including solvent and temperature. The data presented here is for comparative purposes.
Experimental Protocols: Determination of Reaction Kinetics
The kinetic data presented in this guide are typically determined using one of two primary methods: UV-Vis Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.
1. Kinetic Analysis via UV-Vis Spectroscopy
This method is suitable when the cyclic alkyne possesses a distinct UV-Vis absorbance that changes upon reaction.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Procedure:
-
Prepare stock solutions of the cyclic alkyne and the azide in the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Place a solution of the cyclic alkyne at a known, low concentration (e.g., 0.1 mM) in a quartz cuvette and record its initial absorbance spectrum to identify the absorbance maximum (λmax).
-
To initiate the reaction, inject a solution of the azide (in large excess, e.g., 10- to 100-fold) into the cuvette containing the cyclic alkyne solution.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the cyclic alkyne over time.
-
The reaction is followed until no further change in absorbance is observed, indicating completion.
-
Under pseudo-first-order conditions (large excess of azide), the natural logarithm of the absorbance versus time is plotted. The negative of the slope of this plot gives the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the azide.
-
2. Kinetic Analysis via ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Prepare a stock solution of the cyclic alkyne, the azide, and an internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Acquire a spectrum of the reaction mixture at t=0 to identify characteristic, well-resolved peaks for the reactants and the internal standard.
-
Monitor the reaction progress by acquiring a series of ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the signals corresponding to a reactant and the internal standard.
-
The concentration of the reactant at each time point can be determined by comparing the integral of its signal to that of the internal standard.
-
Plot the reciprocal of the reactant concentration versus time. For a second-order reaction, this plot should be linear.
-
The slope of this line is equal to the second-order rate constant (k₂).
-
Visualizations
Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction and a generalized workflow for kinetic analysis.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.
Caption: Generalized Workflow for Kinetic Analysis of SPAAC Reactions.
References
A Comparative Guide to the Bioorthogonality of Strained Alkyne Reactions for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that impacts the efficiency, specificity, and biocompatibility of their bioconjugation strategies. This guide provides an objective comparison of cycloheptyne-based reactions with established alternatives, supported by experimental data, to aid in the selection of the most suitable chemical tool for a given biological application.
While the specific molecule cyclohepta-1,5-dien-3-yne is not a commonly employed reagent in the field of bioorthogonal chemistry, the exploration of seven-membered ring alkynes, or cycloheptynes, has led to the development of highly reactive alternatives to the more conventional eight-membered cyclooctynes. This guide will focus on the bioorthogonality of a prominent cycloheptyne derivative, tetramethylthiacycloheptyne (TMTH), and its derivatives, in comparison to well-established strain-promoted alkyne-azide cycloaddition (SPAAC) reagents and inverse-electron-demand Diels-Alder (IEDDA) reactions.
Performance Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is assessed based on several key parameters: reaction kinetics, stability in a biological environment, and cytotoxicity. The following tables summarize the quantitative data for TMTH and other leading bioorthogonal reagents.
| Reagent/Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Partner | Notes |
| Cycloheptyne-based | |||
| Tetramethylthiacycloheptyne (TMTH) | ~4.0[1] | Benzyl azide | Exhibits very fast kinetics due to high ring strain.[1] |
| Cyclooctyne-based (SPAAC) | |||
| Bicyclo[6.1.0]nonyne (BCN) | 0.19 - 0.29 | Benzyl azide | Balances high reactivity with a compact size. |
| Dibenzocyclooctynol (DIBO) | ~0.1 | Benzyl azide | Second-generation cyclooctyne with good stability and reactivity. |
| Biarylazacyclooctynone (BARAC) | ~0.96 | Benzyl azide | Exceptional reaction kinetics.[2] |
| IEDDA | |||
| Tetrazine / trans-Cyclooctene (TCO) | Up to 10⁶[3] | Tetrazine | The fastest known bioorthogonal reaction.[3] |
| Reagent | Stability in Aqueous Media (Half-life) | Cytotoxicity (Cell Line) | IC₅₀ (µM) |
| Cycloheptyne-based | |||
| Tetramethylthiacycloheptyne (TMTH) | ~48 hours[1] | Not extensively reported | Not available |
| Cyclooctyne-based (SPAAC) | |||
| Bicyclo[6.1.0]nonyne (BCN) | Generally stable | Various | Generally low toxicity |
| Dibenzocyclooctynol (DIBO) | Generally stable | Various | Generally low toxicity |
| IEDDA | |||
| Tetrazines | Variable, substituent-dependent | Various | Generally low toxicity |
| trans-Cyclooctene (TCO) | Isomerization can occur | Various | Generally low toxicity |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of bioorthogonal reactions. Below are representative protocols for evaluating reaction kinetics, stability, and cytotoxicity.
Protocol 1: Determination of Second-Order Rate Constants using Pseudo-First-Order Kinetics
This protocol is used to measure the reaction rate of a strained alkyne with an azide partner.
Materials:
-
Strained alkyne of interest (e.g., TMTH, BCN)
-
Azide reaction partner (e.g., benzyl azide)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution)
-
NMR or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the strained alkyne at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the azide partner at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.
-
Initiate the reaction by mixing the alkyne and azide solutions in the desired solvent at a specific temperature. The final concentration of the alkyne should be limiting.
-
Monitor the reaction progress over time by observing the disappearance of a characteristic peak of the alkyne or the appearance of a product peak using NMR or UV-Vis spectroscopy.
-
Plot the natural logarithm of the normalized starting material concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant (the azide).
Protocol 2: Assessment of Stability in Biological Media
This protocol evaluates the stability of a strained alkyne in a complex biological environment.
Materials:
-
Strained alkyne of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Incubator at 37°C with 5% CO₂
-
LC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of the strained alkyne.
-
Add the alkyne to the pre-warmed cell culture medium to a final concentration relevant for biological experiments (e.g., 10-100 µM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the remaining intact alkyne in the aliquot using LC-MS or HPLC.
-
Plot the concentration of the alkyne versus time to determine its degradation profile and calculate the half-life.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][5][6][7]
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Strained alkyne of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the strained alkyne for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot it against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved in assessing bioorthogonality.
Caption: General reaction scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General reaction scheme for Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.
Caption: Workflow for the comprehensive assessment of a bioorthogonal reaction's performance.
References
- 1. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Bridging Theory and Experiment: A Comparative Guide to Cycloalkyne Reactivity
For researchers, scientists, and drug development professionals, understanding the reactivity of cycloalkynes is paramount for their application in areas such as bioconjugation, materials science, and drug discovery. This guide provides an objective comparison of theoretical models and experimental data for cycloalkyne reactivity, offering a clear framework for predicting and validating reaction outcomes.
The enhanced reactivity of cycloalkynes compared to their linear counterparts is primarily attributed to ring strain. This strain, arising from the deformation of the ideal 180° bond angle of the alkyne, lowers the activation energy of reactions, making them proceed significantly faster. Theoretical models provide a powerful lens through which to understand and predict this reactivity, while experimental validation is crucial for confirming these predictions and guiding the design of new applications.
Theoretical Framework: The Distortion/Interaction Model
A cornerstone in the theoretical analysis of cycloalkyne reactivity is the Distortion/Interaction model, also known as the Activation Strain Model (ASM). This model deconstructs the activation energy (ΔE‡) of a reaction into two key components:
-
Distortion Energy (ΔE_distort): The energy required to deform the reactants from their ground-state geometries to their geometries in the transition state.
-
Interaction Energy (ΔE_interact): The stabilizing energy released when the distorted reactants interact in the transition state.
The fundamental equation of the model is: ΔE‡ = ΔE_distort + ΔE_interact
For cycloalkynes, the pre-strained nature of the ring means that less energy is required to further distort the alkyne to the bent geometry of the transition state. This leads to a lower distortion energy compared to linear alkynes, and consequently, a lower overall activation energy and a faster reaction rate.
Experimental Validation: A Quantitative Look at Cycloalkyne Reactivity
Experimental studies, primarily employing kinetic analysis through techniques like stopped-flow UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided a wealth of data to validate and refine theoretical models. Below are tables summarizing key experimental and computational data for various cycloalkyne reactions.
Strain-Promoted Oxidation-Controlled Cycloalkyne-Quinone (SPOCQ) Cycloaddition
This reaction between various cyclooctynes and 4-tert-butyl-1,2-quinone has been a focal point for comparing experimental and theoretical data.
| Cyclooctyne | Experimental ΔH‡ (kcal/mol) | Theoretical ΔH‡ (kcal/mol) - B97D | Theoretical ΔH‡ (kcal/mol) - CCSD(T) |
| Bicyclo[6.1.0]non-4-yne (BCN) | 4.5 ± 0.3[1] | 4.9[1] | 8.2[1] |
| Cyclooctyne (OCT) | 7.3 ± 0.4[1] | 6.4[1] | - |
| Dibenzoazacyclooctyne (DIBAC) | 12.1 ± 0.5[1] | 12.1[1] | - |
The data shows good agreement between experimental activation enthalpies and those calculated using the dispersion-corrected DFT method B97D.[1] This highlights the importance of accounting for dispersion interactions in theoretical models. The higher-level CCSD(T) method also provides a reasonable, albeit slightly higher, estimate for BCN.[1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The "click" reaction between cycloalkynes and azides is widely used in bioconjugation. The following table presents computed activation free energies for the reaction of methyl azide with various cycloalkynes, illustrating the effect of ring size on reactivity.
| Cycloalkyne | Computed ΔG‡ (kcal/mol) |
| 2-Butyne (acyclic) | 24.5 |
| Cyclononyne | 11.1 |
| Cyclooctyne | 6.8 |
| Cycloheptyne | 2.5 |
These computational results clearly demonstrate that as the ring size of the cycloalkyne decreases, the activation free energy for the cycloaddition also decreases, leading to a significant rate enhancement compared to the acyclic alkyne. This trend is a direct consequence of increasing ring strain.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of common experimental protocols for studying cycloalkyne reactivity.
Stopped-Flow UV-Vis Spectroscopy for Kinetic Analysis
This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum.
Objective: To determine the second-order rate constant of a fast cycloaddition reaction.
Materials:
-
Cycloalkyne solution of known concentration.
-
Reactant solution (e.g., quinone, azide) with a chromophore, of known concentration.
-
Appropriate solvent (e.g., acetonitrile, methanol/water).
-
Stopped-flow spectrophotometer.
Procedure:
-
Prepare stock solutions of the cycloalkyne and the chromophoric reactant in the chosen solvent.
-
Dilute the stock solutions to the desired experimental concentrations. The chromophoric reactant is typically kept in pseudo-first-order excess (10-fold or higher) compared to the cycloalkyne.
-
Load the two reactant solutions into the separate syringes of the stopped-flow instrument.
-
Initiate the measurement. The instrument will rapidly mix the two solutions and record the change in absorbance at a specific wavelength (corresponding to the reactant or product) over time.
-
The resulting absorbance vs. time data is then fitted to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the excess reactant.
-
Plot the obtained k_obs values against the concentration of the excess reactant. The slope of the resulting linear fit will be the second-order rate constant (k2).
NMR Spectroscopy for Reaction Monitoring
NMR spectroscopy is a powerful tool for monitoring reactions that do not have a convenient UV-Vis handle, by tracking the disappearance of reactant signals and the appearance of product signals over time.
Objective: To monitor the progress of a cycloalkyne reaction and determine its kinetics.
Materials:
-
Cycloalkyne.
-
Reactant.
-
Deuterated solvent (e.g., CDCl3, CD3CN).
-
NMR spectrometer.
-
NMR tube.
Procedure:
-
Prepare a solution of the cycloalkyne and an internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Add a known amount of the second reactant to the NMR tube, mix quickly, and immediately start acquiring a series of 1H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a specific proton on the starting material and the product.
-
Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant of the reaction.
Visualizing the Workflow
The process of validating theoretical models with experimental data can be visualized as a logical workflow.
Caption: Workflow for validating theoretical models with experimental data.
This guide demonstrates the synergistic relationship between theoretical modeling and experimental validation in the study of cycloalkyne reactivity. The Distortion/Interaction model provides a robust framework for understanding the role of ring strain, while experimental techniques offer the necessary data to confirm and refine these theoretical predictions. By combining these approaches, researchers can gain a deeper understanding of cycloalkyne reactivity and accelerate the development of new technologies that harness their unique chemical properties.
References
A Comparative Guide to Bioorthogonal Reagents: Alternatives to Cyclohepta-1,5-dien-3-yne for Advanced Biological Applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in their native environment is paramount. While a diverse toolkit of bioorthogonal chemistries has been developed, the selection of the optimal reagent is critical for experimental success. This guide provides a comprehensive comparison of alternatives to the lesser-characterized cyclohepta-1,5-dien-3-yne, focusing on widely adopted and well-vetted classes of reagents for specific biological applications.
The primary modality for catalyst-free, bioorthogonal labeling involving alkynes is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclic alkynes to achieve rapid and specific ligation with azides, which can be metabolically or genetically incorporated into biomolecules. The performance of these reagents is dictated by a balance of reactivity, stability, and biocompatibility. This guide will compare the most prominent strained alkynes and also introduce the powerful alternative of Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry.
Performance Comparison of Key Bioorthogonal Reagents
The selection of a bioorthogonal reagent is a trade-off between reaction kinetics, stability in biological media, and potential cytotoxicity. The following tables summarize the key performance indicators for popular cyclooctyne-based SPAAC reagents and the IEDDA system.
Table 1: Reaction Kinetics of Strained Alkynes in SPAAC
Second-order rate constants (k₂) are a critical measure of the efficiency of a bioorthogonal reaction, especially at the low concentrations typical in biological systems.
| Reagent Class | Specific Reagent | Reaction Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Cyclooctynes | OCT | Benzyl Azide | ~1 x 10⁻³ | [1] |
| ALO | Benzyl Azide | ~1.3 x 10⁻³ | [1] | |
| MOFO | Benzyl Azide | 4.3 x 10⁻³ | [1] | |
| DIBO | Benzyl Azide | 5.7 x 10⁻² | [1] | |
| DIFO | Benzyl Azide | ~0.1 | [1] | |
| BCN | Benzyl Azide | 0.14 | [1] | |
| DIBAC/DBCO | Benzyl Azide | ~0.3 | [2] | |
| BARAC | Benzyl Azide | 0.96 | [1] | |
| IEDDA Reagents | TCO | Tetrazine | >10³ | [3] |
| sTCO | Tetrazine | up to 3.3 x 10⁶ | [2] |
Reaction conditions can influence rates; values are approximate for comparison.
Table 2: Stability and Cytotoxicity of Bioorthogonal Reagents
The ideal bioorthogonal reagent should be stable in aqueous, physiological conditions and exhibit minimal toxicity to the biological system under investigation.
| Reagent | Stability in Aqueous Media | Known Side Reactions | General Cytotoxicity |
| BCN | Generally stable. | Can react with thiols. | Low, but should be assessed for specific cell lines and concentrations. |
| DBCO (DIBAC) | Good stability. | Can react with thiols. | Generally low, widely used in live-cell imaging. |
| DIFO | Good stability. | Less prone to thiol-yne addition than DIBO, DIBAC, and BCN.[4] | Low, used in live cells and organisms. |
| TCO | Can isomerize to the less reactive cis-isomer, especially in the presence of thiols or light.[3][5] | Can be sensitive to acids and bases.[3] | Generally low, but depends on the specific TCO derivative. |
| Tetrazines | Stability varies with substituents; electron-withdrawing groups can increase reactivity but decrease stability. | Can be sensitive to acids, thiols, and copper ions.[6] | Generally low, but should be evaluated for specific derivatives. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these advanced chemical tools. Below are representative protocols for cell surface protein labeling using SPAAC and IEDDA, and a general method for assessing cytotoxicity.
Protocol 1: Cell Surface Protein Labeling via SPAAC
This protocol describes the labeling of a cell surface protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the protein of interest with a genetically incorporated azido-amino acid.
-
Culture medium appropriate for the cell line.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution in DMSO.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells expressing the azide-modified protein to the desired confluency in a multi-well plate or on coverslips.
-
Reagent Preparation: Prepare a working solution of the DBCO-fluorophore conjugate in pre-warmed culture medium. The final concentration typically ranges from 10 to 100 µM.
-
Labeling Reaction: Remove the existing culture medium from the cells and wash once with PBS. Add the DBCO-fluorophore solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence signal or visualize the localization of the labeled protein by fluorescence microscopy.
Protocol 2: Cell Surface Protein Labeling via IEDDA
This protocol outlines the labeling of a cell surface protein modified with a trans-cyclooctene (TCO) group using a tetrazine-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the protein of interest with an incorporated TCO-bearing amino acid.
-
Culture medium.
-
PBS, pH 7.4.
-
Tetrazine-fluorophore conjugate (e.g., Tz-Fluor 549) stock solution in DMSO.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells expressing the TCO-modified protein as described for the SPAAC protocol.
-
Reagent Preparation: Dilute the tetrazine-fluorophore stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling Reaction: Wash the cells once with PBS and then add the tetrazine-fluorophore solution.
-
Incubation: Due to the rapid kinetics of the IEDDA reaction, a shorter incubation time of 5-15 minutes at 37°C is often sufficient.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Proceed with analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Assessment of Reagent Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Mammalian cell line of interest.
-
Culture medium.
-
Bioorthogonal reagent to be tested.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the bioorthogonal reagent in culture medium and add them to the cells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Workflows and Relationships
To further aid in the understanding of these bioorthogonal systems, the following diagrams illustrate the experimental workflow and the logical relationships between the key performance indicators of the discussed reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of (18)F-PET Probes via Tetrazine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Cycloalkyne-Based Bioorthogonal Reagents in Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
In the field of bioorthogonal chemistry, the precise and selective labeling of biomolecules in living systems is paramount. While a variety of chemical reporters and ligation reactions have been developed, the choice of a specific reagent is dictated by a balance of reactivity, stability, and biocompatibility. This guide provides a comparative analysis of cycloalkyne-based reagents, with a focus on cycloheptyne derivatives as proxies due to the current lack of published cross-reactivity studies for cyclohepta-1,5-dien-3-yne. We will compare these with commonly used cyclooctyne derivatives and sydnones to provide a framework for selecting the appropriate tool for your cellular research needs.
Performance Comparison of Bioorthogonal Reagents
The selection of a bioorthogonal reagent hinges on several key performance indicators. These include the rate of the desired reaction (kinetics), the potential for unwanted side reactions with cellular components (cross-reactivity), the stability of the reagent under physiological conditions, and its impact on cell health (cytotoxicity). The following tables summarize available data for representative cycloheptyne derivatives, cyclooctynes, and sydnones.
Table 1: Reaction Kinetics of Selected Bioorthogonal Reagents
| Reagent Class | Specific Reagent | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Cycloheptyne | 3,3,6,6-Tetramethylthiacycloheptyne (TMTH) | Benzyl azide | 4.0 ± 0.4 | [1] |
| Cyclooctyne | Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.14 | [2] |
| Cyclooctyne | Dibenzocyclooctyne (DIBO) | Benzyl azide | 0.17 | [2] |
| Cyclooctyne | Difluorinated cyclooctyne (DIFO) | Benzyl azide | 0.076 | [2] |
| Sydnone | Chloro-sydnone | DIBAC | up to 0.59 | [3] |
Table 2: Qualitative Comparison of Cellular Properties
| Reagent Class | Cross-Reactivity with Thiols | General Cellular Stability | Cytotoxicity |
| Cycloheptyne Derivatives | Can be reactive, dependent on substitution | Generally stable, but can be influenced by ring strain and heteroatom inclusion | Low to moderate, compound-specific |
| Cyclooctyne Derivatives | Some derivatives show reactivity | Generally stable | Low to moderate, compound-specific |
| Sydnones | Generally low | Good chemical stability | Can exhibit antiproliferative activity in a concentration-dependent manner[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of bioorthogonal reagents. Below are representative protocols for assessing key performance parameters.
Protocol 1: Assessment of Thiol Reactivity
Objective: To determine the propensity of a cycloalkyne to react with endogenous thiols, a common source of off-target labeling.
Materials:
-
Cycloalkyne probe
-
Glutathione (GSH) as a model thiol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS)
Procedure:
-
Prepare a stock solution of the cycloalkyne probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, combine the cycloalkyne probe (final concentration, e.g., 100 µM) and GSH (final concentration, e.g., 1 mM) in PBS.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 24 hours), quench the reaction by adding a suitable agent or by immediate freezing.
-
Analyze the samples by HPLC-MS to monitor the consumption of the cycloalkyne and the formation of any thiol adducts.
Protocol 2: Cellular Viability Assay
Objective: To evaluate the cytotoxic effects of the bioorthogonal reagent on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
Cycloalkyne probe or sydnone derivative
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a lactate dehydrogenase (LDH) release assay kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the bioorthogonal reagent in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the reagent. Include a vehicle-only control.
-
Incubate the cells for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-only control.
Protocol 3: In Vitro Cellular Labeling
Objective: To assess the efficiency of the bioorthogonal reaction for labeling a target biomolecule within a cellular context.
Materials:
-
Cells expressing a target protein tagged with an azide or other reactive handle
-
Cycloalkyne or sydnone probe conjugated to a reporter molecule (e.g., a fluorophore or biotin)
-
Cell culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging system (e.g., fluorescence microscope) or Western blot apparatus
Procedure:
-
Culture the cells expressing the tagged target protein.
-
Incubate the cells with the bioorthogonal probe in culture medium for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the target's location).
-
Wash the cells twice with PBS.
-
For fluorescently labeled probes, mount the coverslips and visualize the cells using a fluorescence microscope.
-
For biotin-labeled probes, proceed with cell lysis, SDS-PAGE, and Western blotting using a streptavidin-HRP conjugate for detection.
Visualizations
To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow and the principle of off-target reactivity.
Caption: A generalized workflow for evaluating bioorthogonal probes in a cellular context.
Caption: Desired on-target versus potential off-target reactions of a cycloalkyne probe.
Conclusion
The selection of a bioorthogonal reagent for cellular studies requires careful consideration of its kinetic properties, stability, and potential for off-target reactivity. While direct experimental data for this compound is not yet available, the analysis of related cycloheptyne derivatives, in comparison to cyclooctynes and sydnones, provides valuable insights. Cycloheptynes, such as TMTH, can offer significantly faster reaction kinetics compared to many cyclooctynes, which can be advantageous for capturing dynamic cellular processes or when working with low concentrations of target molecules. However, the potential for thiol reactivity must be carefully assessed for any strained alkyne. Sydnones represent a distinct class of reagents with tunable reactivity and should also be considered as a viable alternative. Ultimately, the optimal choice will depend on the specific biological question, the nature of the target biomolecule, and empirical validation through the experimental protocols outlined in this guide.
References
benchmarking the efficiency of cyclohepta-1,5-dien-3-yne derivatives in labeling
For researchers, scientists, and drug development professionals, the efficiency of bioorthogonal labeling is paramount. This guide provides an objective comparison of cyclohepta-1,5-dien-3-yne derivatives and other prominent cycloalkynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols.
The quest for more rapid and specific bioconjugation tools has led to the exploration of various strained cycloalkynes. While cyclooctynes and cyclononynes have been extensively studied, seven-membered ring systems, such as derivatives of this compound, are emerging as promising alternatives. This guide benchmarks the performance of a representative seven-membered heterocycloalkyne, 3,3,6,6-tetramethylthiacycloheptyne (TMTH), against commonly used eight- and nine-membered ring systems.
Performance Benchmark: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is crucial for applications in dynamic biological systems and for minimizing off-target reactions. The following table summarizes the k₂ values for the reaction of various cycloalkynes with benzyl azide, a standard model azide.
| Cycloalkyne Derivative | Ring Size | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| TMTH | 7 | ~0.1 | CD₃CN |
| BCN | 8 | 0.29 | CD₃CN/D₂O (1:2)[1] |
| DIBO | 8 | 2.3 | H₂O/CH₃CN (1:4) |
| DBCO | 8 | ~1.0 | Not specified[2] |
| DIFO | 8 | Not specified | Not specified |
| BARAC | 8 | Not specified | Not specified |
| DACNs | 9 | Not specified | Not specified |
Note: The reactivity of cycloalkynes can be influenced by the specific derivative, solvent, and temperature.
Experimental Protocols
Synthesis of a Functionalized Seven-Membered Cycloalkyne: 3,3,6,6-Tetramethylthiacycloheptyne (TMTH) Derivative
General Protocol for Determining SPAAC Reaction Kinetics by ¹H NMR
This protocol provides a general method for measuring the second-order rate constant of a SPAAC reaction.
Materials:
-
Cycloalkyne derivative
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cycloalkyne derivative, benzyl azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the cycloalkyne solution with 2-12 equivalents of the benzyl azide solution.
-
Add a known concentration of the internal standard to the reaction mixture.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).
-
Determine the concentrations of the reactants at each time point by integrating their characteristic peaks relative to the peak of the internal standard.
-
Plot the reciprocal of the cycloalkyne concentration versus time. The slope of the resulting line will be the second-order rate constant (k₂).[3]
General Protocol for Protein Labeling using SPAAC
This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., a fluorescent dye with a DBCO group)
-
Reaction tubes
Procedure:
-
Dissolve the cyclooctyne-functionalized probe in a compatible solvent (e.g., DMSO).
-
Add the probe solution to the solution containing the azide-modified protein. The final concentration of the probe should typically be in the micromolar range.
-
Incubate the reaction mixture for a specific duration (e.g., 1 hour to overnight) at a controlled temperature (e.g., room temperature or 37°C).
-
The labeled protein can then be analyzed by methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry to confirm successful conjugation.[4]
Visualizing the SPAAC Labeling Workflow
The following diagrams illustrate the fundamental mechanism of Strain-Promoted Azide-Alkyne Cycloaddition and a typical experimental workflow for protein labeling.
References
- 1. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Cyclohepta-1,5-dien-3-yne: A Procedural Guide
Cyclohepta-1,5-dien-3-yne is a highly reactive cyclic alkyne. Its strained structure and reactive π-bonds necessitate careful handling and disposal to mitigate risks of uncontrolled reactions, fire, or environmental contamination.[1][2] The following procedures outline essential steps for the safe management and disposal of this compound, drawing from safety protocols for analogous chemicals.
I. Immediate Safety and Handling Precautions
Prior to handling, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). The work area must be a well-ventilated chemical fume hood, and all potential ignition sources must be eliminated.[3][4][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[6] |
| Skin Protection | Flame-retardant and chemically impervious clothing, including a lab coat and apron.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Respiratory | Use of a full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[6] |
II. Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research setting.
1. Quenching of Reactive Material:
-
Rationale: Due to its high reactivity, neat disposal of this compound is unsafe. The compound must first be "quenched" to a less reactive form.
-
Procedure:
-
In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a stirrer and an inert gas inlet (e.g., nitrogen or argon).
-
Cool the reaction vessel in an ice bath.
-
Slowly add a solution of the this compound to a suitable quenching agent. A common method for reactive alkynes is the slow addition to a proton source, such as a protic solvent like ethanol, to saturate the triple bond. For enhanced safety, a less reactive quenching agent may be preferred. Always add the reactive compound to the quenching solution, not the other way around.
-
Monitor the reaction for any signs of exotherm or gas evolution. Maintain a slow addition rate to control the reaction.
-
2. Waste Collection and Segregation:
-
Once the quenching reaction is complete and the solution has returned to room temperature, the resulting mixture should be collected in a designated hazardous waste container.
-
The container must be properly labeled with the chemical name, concentration, and hazard symbols (e.g., "Flammable," "Toxic").[7]
3. Final Disposal:
-
The labeled waste container must be transferred to your institution's designated hazardous waste storage area.
-
All disposal must be conducted through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[3][5]
III. Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken immediately:
Table 2: Emergency Response Actions
| Incident | Immediate Action |
| Spill | Evacuate personnel from the immediate area. Remove all ignition sources.[6] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Fire | Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[3][5] Do not use a direct stream of water as it may spread the fire. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. novachem.com [novachem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,5-Heptadien-3-yne SDS, 3511-27-1 Safety Data Sheets - ECHEMI [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
